HDAC6-IN-47
Description
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Properties
Molecular Formula |
C29H33N5O6 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
4-[[(1S)-1,14-dimethyl-5-(2-morpholin-4-ylethoxy)-13,15-dioxo-9,12,14-triazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3(8),4,6-tetraen-9-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C29H33N5O6/c1-29-18-33(28(37)31(2)27(29)36)17-24-25(29)22-15-21(40-14-11-32-9-12-39-13-10-32)7-8-23(22)34(24)16-19-3-5-20(6-4-19)26(35)30-38/h3-8,15,38H,9-14,16-18H2,1-2H3,(H,30,35)/t29-/m1/s1 |
InChI Key |
OKUHUZQAZMDBHT-GDLZYMKVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of HDAC6-IN-47 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology due to its unique cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression.[1][2] Unlike other HDACs that are primarily found in the nucleus and modulate gene expression through histone deacetylation, HDAC6's main substrates are non-histone proteins in the cytoplasm.[1] Its overexpression is linked to tumorigenesis, cancer cell invasion, migration, survival, and apoptosis evasion.[1][2] HDAC6-IN-47 is a potent inhibitor of HDAC enzymes, with a particularly high affinity for HDAC6, making it a valuable tool for cancer research and potential therapeutic development.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.
This compound: Potency and Selectivity
This compound, also identified as Compound S-29b, demonstrates a strong inhibitory activity against several HDAC isoforms. Notably, it exhibits exceptional potency against HDAC6 with a Ki (inhibition constant) of 0.44 nM.[3][4][5] Its high affinity for HDAC6 compared to other HDACs underscores its potential as a selective tool for studying HDAC6-mediated cellular processes.
Table 1: Inhibitory Activity of this compound Against Various HDAC Isoforms
| HDAC Isoform | Ki (nM) |
| HDAC6 | 0.44 |
| HDAC1 | 60 |
| HDAC2 | 56 |
| HDAC3 | 162 |
| HDAC8 | 362 |
| HDAC10 | 849 |
| Data sourced from MedChemExpress.[3][4][5] |
Core Mechanism of Action in Cancer Cells
The primary mechanism of action of this compound in cancer cells revolves around its inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its key substrates. This triggers a cascade of downstream effects that collectively contribute to its anti-cancer properties.
Hyperacetylation of α-tubulin and Microtubule Stabilization
A major substrate of HDAC6 is α-tubulin, a critical component of microtubules.[1] By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin.[3][4][5] This hyperacetylation stabilizes the microtubule network, which can disrupt dynamic cellular processes that are essential for cancer cell proliferation and metastasis, such as cell division and migration.[6]
Inhibition of Cell Proliferation
A direct consequence of HDAC6 inhibition is the suppression of cancer cell growth. This compound has been shown to inhibit the proliferation of the MV4-11 human leukemia cell line with a half-maximal effective concentration (EC50) of 0.50 µM.[3][4][5] This anti-proliferative effect is likely a result of the combined downstream consequences of HDAC6 inhibition, including cell cycle arrest and induction of apoptosis.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Observed Effect |
| MV4-11 | Leukemia | 0.50 | Inhibition of proliferation |
| Data sourced from MedChemExpress.[3][4][5] |
Induction of Apoptosis
HDAC6 inhibitors are known to induce programmed cell death, or apoptosis, in cancer cells.[6] While specific studies on apoptosis induction by this compound are not yet detailed in the public domain, the inhibition of HDAC6 is known to promote apoptosis through various mechanisms. One such mechanism involves the hyperacetylation of HSP90, a molecular chaperone that stabilizes numerous oncoproteins.[1] Inhibition of HDAC6 leads to HSP90 hyperacetylation, which in turn destabilizes its client proteins, leading to their degradation and subsequent apoptosis.
Disruption of Aggresome Formation
HDAC6 plays a crucial role in the cellular response to misfolded proteins by facilitating the formation of aggresomes, which are cellular compartments that sequester and clear protein aggregates. By inhibiting HDAC6, the formation of aggresomes is impaired, leading to the accumulation of toxic protein aggregates and inducing cellular stress and apoptosis. This is a particularly promising anti-cancer strategy as cancer cells often have a high rate of protein synthesis and are more susceptible to proteotoxic stress.
Signaling Pathways Modulated by HDAC6 Inhibition
The inhibition of HDAC6 by compounds like this compound impacts several critical signaling pathways involved in cancer progression.
Experimental Protocols
To aid researchers in the study of HDAC6 inhibitors like this compound, detailed protocols for key experiments are provided below.
Western Blot for α-tubulin Acetylation
This protocol is designed to assess the extent of α-tubulin acetylation in cancer cells following treatment with an HDAC6 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated-α-tubulin overnight at 4°C.
-
Incubate the membrane with a primary antibody for total α-tubulin as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the level of acetylated-α-tubulin to total α-tubulin.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Immunoprecipitation of HDAC6 and Interacting Proteins
This protocol allows for the isolation of HDAC6 and its interacting protein complexes to identify novel substrates and binding partners.[7][8][9]
Methodology:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HDAC6 antibody or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
Conclusion
This compound is a potent and selective inhibitor of HDAC6 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action is centered on the inhibition of HDAC6's deacetylase function, leading to the hyperacetylation of key cytoplasmic proteins like α-tubulin and HSP90. This results in microtubule stabilization, disruption of protein chaperone machinery, and impaired aggresome formation, ultimately leading to decreased cell motility, inhibition of proliferation, and induction of apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other selective HDAC6 inhibitors in various cancer models. Further research into the specific downstream effects and in vivo efficacy of this compound will be crucial in advancing its potential as a novel anti-cancer agent.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 3. HDAC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma [mdpi.com]
- 7. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation of HDAC6 and Interacting Proteins. | Semantic Scholar [semanticscholar.org]
Structure-Activity Relationship of HDAC6 Inhibitors: A Technical Overview
An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information for a compound designated "HDAC6-IN-47." It is possible that this is an internal compound identifier not yet disclosed in the public domain.
Therefore, this technical guide will focus on the broader principles of the structure-activity relationship (SAR) of selective Histone Deacetylase 6 (HDAC6) inhibitors, using publicly documented compounds as examples to illustrate these concepts. The information presented is synthesized from recent research and is intended for researchers, scientists, and drug development professionals.
1. Introduction to HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[1][2] This deacetylation process leads to chromatin condensation and repression of gene transcription.[3] HDACs are divided into four classes, with HDAC6 being a unique member of Class IIb.[4][5]
Unlike other HDACs, which are primarily located in the nucleus, HDAC6 is predominantly found in the cytoplasm.[1][5] It possesses two catalytic domains (CD1 and CD2) and a zinc-finger ubiquitin-binding domain (ZnF-UBD).[1][2][6] HDAC6 deacetylates a number of non-histone proteins, including α-tubulin, Hsp90, and cortactin, making it a key regulator of various cellular processes such as cell motility, protein degradation, and cell proliferation.[1][5][7] The deregulation of HDAC6 has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive therapeutic target.[1][2][3][4][8]
Selective inhibition of HDAC6 is a promising therapeutic strategy, potentially overcoming the off-target effects associated with pan-HDAC inhibitors.[1][9]
2. Pharmacophore Model of HDAC6 Inhibitors
The general structure of HDAC6 inhibitors consists of three key components:
-
Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. Hydroxamic acids are a common and potent ZBG, but their potential for mutagenicity has led to the exploration of alternative ZBGs like α-amino amides.[5]
-
Linker: This component connects the ZBG to the cap group and occupies the catalytic tunnel of the enzyme. The length and composition of the linker can significantly influence the inhibitor's potency and selectivity.
-
Cap Group: This is typically a larger, often aromatic or heterocyclic, group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity. For HDAC6, the cap group can interact with the L1 and L2 loops, which are unique to its active site.[4][10]
3. Structure-Activity Relationship (SAR) of Exemplary HDAC6 Inhibitors
The following tables summarize the quantitative data for several recently developed HDAC6 inhibitors, illustrating key SAR principles.
Table 1: In Vitro Inhibitory Activity of Selected HDAC6 Inhibitors
| Compound ID | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |
| 8g | 21 | >840 | >40 | [1] |
| 5j | 1.8 ± 0.3 | - | - | [9] |
| 10c | - | - | - | [11] |
| VI-9 | 3.2 | - | 20.6 | [8] |
| VI-10 | 3.9 | - | 38.7 | [8] |
| VI-11 | 3.5 | - | 29.4 | [8] |
| 71 | 2.1 | 11650 | 5545 | [8] |
| W5 | 2.54 | >730 | >290 | [12] |
| NQN-1 | - | - | - | [13] |
| NR-160 | - | - | - | [4][10] |
Note: "-" indicates data not provided in the referenced abstract.
Table 2: Cellular Activity of Selected HDAC6 Inhibitors
| Compound ID | Cell Line | Antiproliferative Activity (GI₅₀/IC₅₀) | Effect on α-tubulin Acetylation | Effect on Histone H3 Acetylation | Reference |
| 8g | Various | Not specified | Increased | - | [1] |
| 5j | HCT116 | 3.1 ± 0.6 µM | Increased | - | [9] |
| 10c | HL-60 | 0.25 µM | Increased | Slight effect at low concentrations | [11] |
| 10c | RPMI-8226 | 0.23 µM | Increased | Slight effect at low concentrations | [11] |
| W5 | SH-SY5Y | - | Increased | - | [12] |
| NQN-1 | MV4-11 | - | Increased | - | [13] |
SAR Insights:
-
Zinc-Binding Group Modification: The replacement of a hydroxamic acid ZBG with an ethyl hydrazide in compound 12 (a derivative of 5j) significantly improved oral bioavailability from 1.2% to 53%, highlighting the impact of the ZBG on pharmacokinetic properties.[9]
-
Cap Group Optimization: The bifurcated capping group of NR-160 demonstrates steric complementarity to the L1 and L2 loop pockets of HDAC6, which is believed to be responsible for its selectivity.[4][10] Aromatic systems in the cap group that can stack with key residues like W1182 and R1155 are also important for activity.[6]
-
Linker and Scaffold: The development of 2,4-imidazolinedione derivatives has yielded potent and selective HDAC6 inhibitors like compound 10c.[11] This indicates that the core scaffold plays a critical role in orienting the ZBG and cap group for optimal interaction with the enzyme.
4. Experimental Protocols
4.1. In Vitro HDAC Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific HDAC isoform.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic substrate (e.g., Fluor-de-Lys)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[14]
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
-
Procedure:
-
Add assay buffer, substrate, and recombinant HDAC enzyme to the wells of a 96-well plate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
4.2. Western Blot Analysis for Protein Acetylation
This method is used to assess the effect of an inhibitor on the acetylation status of HDAC6 substrates (e.g., α-tubulin) and substrates of other HDACs (e.g., histone H3) in cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HCT116, HL-60) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specific duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, total histone H3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein acetylation.
-
4.3. Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.
5. Mechanism of Action and Signaling Pathways
HDAC6 inhibition leads to the hyperacetylation of its substrates, which in turn affects various downstream cellular processes.
5.1. Cytoskeletal Regulation and Cell Motility
HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can alter microtubule dynamics and affect cell motility and migration.[1]
Caption: HDAC6 inhibition leads to hyperacetylation of α-tubulin, affecting microtubule dynamics and cell motility.
5.2. Protein Homeostasis and Aggresome Pathway
HDAC6 plays a role in the clearance of misfolded proteins through the aggresome pathway. It binds to ubiquitinated misfolded proteins and facilitates their transport to the aggresome for degradation.[2] Inhibition of HDAC6 can synergize with proteasome inhibitors in cancer therapy.[4]
Caption: HDAC6 is involved in the clearance of misfolded proteins via the aggresome pathway.
5.3. Experimental Workflow for HDAC6 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC6 inhibitor.
Caption: A generalized workflow for the discovery and preclinical development of HDAC6 inhibitors.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetals.org [targetals.org]
- 4. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Structure-Activity Relationship of HDAC6 Zinc-Finger Ubiquitin Binding Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
HDAC6-IN-47: A Technical Guide to a Potent and Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of HDAC6-IN-47, a novel, potent, and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound, also identified as compound S-29b, is a tetrahydro-β-carboline-based small molecule that has demonstrated significant promise in preclinical studies. Its high selectivity for HDAC6 over other HDAC isoforms suggests a potential for a wider therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors. This document consolidates available data on its mechanism of action, in vitro activity, and provides detailed, representative protocols for key experimental assays relevant to its characterization.
Introduction to HDAC6 and Selective Inhibition
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly deacetylate nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key substrates include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). Through the deacetylation of these proteins, HDAC6 plays a critical role in various cellular processes such as cell motility, protein quality control, and signal transduction.[1] Its dysregulation has been implicated in a range of pathologies including cancer, neurodegenerative diseases, and inflammatory conditions, making it a compelling therapeutic target.[1]
Selective inhibition of HDAC6 is a promising therapeutic strategy, offering the potential to modulate disease-relevant pathways while avoiding the broader toxicities associated with pan-HDAC inhibitors. This compound has emerged as a significant tool compound and potential therapeutic lead due to its high potency and selectivity.
This compound (S-29b): Core Data
This compound is a derivative of the tetrahydro-β-carboline core structure. The (S)-configured enantiomer, S-29b, has been identified as the eutomer, preferentially binding to HDAC6.[2]
Chemical Properties
| Property | Value |
| Molecular Formula | C29H33N5O6 |
| Molecular Weight | 547.6 g/mol |
| Synonyms | Compound S-29b |
In Vitro Inhibitory Activity
This compound demonstrates exceptional potency for HDAC6 and high selectivity against other HDAC isoforms. The inhibitory constants (Ki) are summarized below.
| Target | Ki (nM)[3] |
| HDAC6 | 0.44 |
| HDAC1 | 60 |
| HDAC2 | 56 |
| HDAC3 | 162 |
| HDAC8 | 362 |
| HDAC10 | 849 |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of the human acute myeloid leukemia (AML) cell line, MV4-11.
| Cell Line | Assay | Value |
| MV4-11 | Proliferation Inhibition | EC50: 0.50 µM[3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct and selective inhibition of the enzymatic activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.[2]
α-Tubulin Acetylation Pathway
Increased acetylation of α-tubulin, a key component of microtubules, has significant downstream effects on cellular function. Hyperacetylation of microtubules is associated with increased microtubule stability and altered microtubule dynamics. This can impact intracellular transport, cell migration, and cell division. The sustained hyperacetylation of tubulin in MV4-11 cells treated with this compound confirms its target engagement in a cellular context.[2]
Figure 1. Signaling pathway of this compound action.
A crystal structure of the HDAC6/S-29b complex has been solved, providing a mechanistic explanation for the high potency and stereoselectivity of this compound series.[2]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key in vitro assays used to characterize selective HDAC6 inhibitors like this compound.
In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory potency (IC50 or Ki) of a compound against purified HDAC enzymes. The assay relies on a fluorogenic substrate that, upon deacetylation by HDAC and subsequent cleavage by a developer, releases a fluorescent signal.
Workflow:
Figure 2. Workflow for a fluorometric HDAC enzymatic assay.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound and control inhibitors
-
DMSO
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in HDAC Assay Buffer to the final desired concentrations.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a black 96-well plate.
-
Add the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for 60-120 minutes at 37°C.
-
Stop the reaction and initiate signal development by adding the developer solution to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the Ki or IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MV4-11 Cells)
This protocol outlines a method to assess the anti-proliferative effect of this compound on the MV4-11 leukemia cell line using a standard colorimetric assay (e.g., MTT or CCK-8).
Materials:
-
MV4-11 cells
-
Complete growth medium (e.g., IMDM supplemented with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
Microplate reader
Procedure:
-
Seed MV4-11 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[4]
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[4]
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Western Blot for α-Tubulin Acetylation
This protocol describes how to measure the level of acetylated α-tubulin in MV4-11 cells following treatment with this compound, confirming its intracellular target engagement.
Materials:
-
MV4-11 cells
-
Complete growth medium
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate MV4-11 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
Conclusion
This compound (S-29b) is a highly potent and selective HDAC6 inhibitor with demonstrated in vitro and cellular activity. Its ability to induce hyperacetylation of α-tubulin at nanomolar concentrations and inhibit the proliferation of cancer cells underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The methodologies provided in this guide offer a robust framework for the continued investigation of this compound and other selective HDAC6 inhibitors.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MX 14.2 - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]
Downstream Effects of Selective HDAC6 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, cortactin, and Hsp90.[1][2][3] Consequently, HDAC6 is a key regulator of microtubule dynamics, cell motility, protein quality control, and stress responses.[3][4] Its involvement in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, has made it a compelling target for therapeutic intervention.[2][5][6]
This technical guide provides an in-depth overview of the downstream effects of selective HDAC6 inhibition, serving as a foundational resource for researchers investigating novel selective inhibitors such as HDAC6-IN-47. The guide details the key signaling pathways modulated by HDAC6, summarizes quantitative data from studies on established selective HDAC6 inhibitors, and provides detailed experimental protocols for investigating these effects.
Core Signaling Pathways Modulated by HDAC6 Inhibition
Selective inhibition of HDAC6 leads to the hyperacetylation of its primary substrates, triggering a cascade of downstream cellular events. The major pathways affected are detailed below.
Cytoskeletal Dynamics and Cell Motility
One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin at Lysine 40.[3] Acetylation of α-tubulin is associated with microtubule stability. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent processes.[1][3] This results in altered cell motility, migration, and invasion, a key reason for its investigation in cancer therapy.[3][7] HDAC6 also deacetylates cortactin, an actin-binding protein involved in cell adhesion and migration.[3]
Caption: Cytoskeletal regulation by HDAC6 inhibition.
Protein Quality Control and Aggresome Formation
HDAC6 plays a critical role in the cellular response to misfolded protein stress.[4] Through its zinc finger ubiquitin-binding domain (ZnF-UBP), HDAC6 recognizes and binds to polyubiquitinated misfolded proteins.[8] It then facilitates their transport along microtubules to form an aggresome, a perinuclear inclusion body where protein aggregates are sequestered for subsequent degradation via autophagy.[4] Inhibition of HDAC6 can impair this process, leading to the accumulation of protein aggregates. This has significant implications for neurodegenerative diseases characterized by proteinopathy, such as Alzheimer's and Parkinson's disease.[4][5]
Caption: Role of HDAC6 in protein quality control.
Hsp90 Chaperone Function and Client Protein Stability
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the conformational maturation and stability of a large number of "client" proteins, many of which are critical oncogenic signaling molecules (e.g., Akt, Raf-1, HER2).[9] HDAC6 deacetylates Hsp90, and this deacetylation is required for its full chaperone activity. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which impairs its ability to bind and stabilize client proteins.[9] This results in the proteasomal degradation of these client proteins, providing a key mechanism for the anti-cancer effects of HDAC6 inhibitors.[9]
Caption: HDAC6-mediated regulation of Hsp90.
Immune Modulation
HDAC6 is increasingly recognized as a regulator of immune responses.[8][10] Its inhibition has been shown to modulate T-cell activation and function.[10] For instance, HDAC6 inhibitors can suppress the proliferation of pathogenic lymphocytes and modulate cytokine production.[10] In the context of cancer immunotherapy, HDAC6 inhibition can lead to the downregulation of the immune checkpoint ligand PD-L1 via the STAT3 signaling pathway.[11] Furthermore, HDAC6 activity is linked to the function of regulatory T cells (Tregs), and its inhibition can impair their suppressive function.[8]
Quantitative Data on the Effects of Selective HDAC6 Inhibitors
The following tables summarize quantitative data from studies on well-characterized selective HDAC6 inhibitors. This information provides a benchmark for evaluating the potency and downstream effects of novel inhibitors like this compound.
Table 1: In Vitro IC50 Values of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Cell Line | Assay Type | Reference |
| Tubastatin A | 2.5 - 15 | >1000 | HeLa | Fluorogenic | [12] |
| ACY-1215 (Ricolinostat) | 4.7 - 5 | >1000 | MM.1S | Fluorogenic | [10] |
| ITF3756 | ~10 | >1000 | HCC1806 | Fluorogenic | [13] |
Table 2: Effects of Selective HDAC6 Inhibitors on Downstream Markers
| Compound | Concentration | Cell Line | Effect | Fold Change / % Change | Reference |
| Tubastatin A | 1 µM | HeLa | Increased Acetyl-α-tubulin | ~3-fold | [12] |
| ACY-1215 | 250 nM | MM.1S | Decreased Akt levels | ~50% reduction | [10] |
| ITF3756 | 1 µM | HCC1806 | Increased Acetyl-α-tubulin | Significant increase | [13] |
| ITF3756 | 1 µM | B16F10 | Decreased Cell Proliferation | ~20% reduction at 48h | [13] |
| ACY-1215 | 10 mg/kg | In vivo (ADPKD model) | Reduced Cyst Proliferation | Significant reduction | [14] |
Detailed Experimental Protocols
Investigating the downstream effects of a novel HDAC6 inhibitor requires a series of well-defined experiments. Below are detailed protocols for key assays.
In Vitro HDAC6 Enzymatic Assay
Objective: To determine the IC50 of this compound for HDAC6 and other HDAC isoforms to establish potency and selectivity.
Materials:
-
Recombinant human HDAC6 and other HDAC isoforms (e.g., HDAC1).
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Trichostatin A (TSA) as a pan-HDAC inhibitor control.
-
Developer solution.
-
96-well black plates.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or control compounds to the wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro HDAC enzymatic assay.
Western Blot Analysis of Downstream Markers
Objective: To quantify the effect of this compound on the acetylation status of its substrates (α-tubulin, Hsp90) and the stability of Hsp90 client proteins.
Materials:
-
Cell line of interest (e.g., a cancer cell line like HCC1806 or a neuronal cell line).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Hsp90, anti-Hsp90, anti-Akt, anti-p53, anti-GAPDH (loading control).[3]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 16-24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the functional impact of this compound on cell motility.
Materials:
-
Cell line of interest.
-
6-well or 12-well plates.
-
200 µL pipette tip or a specialized scratch-making tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Plate cells and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace with fresh media containing various concentrations of this compound or a vehicle control.
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure over time to determine the effect of the inhibitor on cell migration.
Conclusion
The selective inhibition of HDAC6 presents a promising therapeutic strategy for a range of diseases. Understanding the downstream effects of this inhibition is paramount for the development of novel, potent, and selective inhibitors like this compound. This guide provides a comprehensive framework for such investigations, outlining the key signaling pathways, providing comparative quantitative data, and detailing essential experimental protocols. By systematically evaluating the effects on cytoskeletal dynamics, protein quality control, Hsp90 chaperone function, and immune modulation, researchers can build a robust preclinical data package and elucidate the full therapeutic potential of their compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetals.org [targetals.org]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Histone Deacetylase-6 Alters the Composition of Circulating Blood Cells in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 Is Overexpressed in Cystic Cholangiocytes and Its Inhibition Reduces Cystogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HDAC6 Inhibition in Aggresome Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cellular machinery for maintaining protein homeostasis, or proteostasis, is critical for cell survival and function. A key component of this machinery is the aggresome pathway, which sequesters and facilitates the clearance of misfolded or aggregated proteins. Histone deacetylase 6 (HDAC6), a unique class IIb histone deacetylase, plays a pivotal role in this process. This document provides a comprehensive technical overview of the impact of HDAC6 inhibition on aggresome formation, with a focus on the underlying mechanisms, experimental validation, and therapeutic implications. While specific data on a compound designated "HDAC6-IN-47" is not publicly available, this guide leverages extensive research on well-characterized HDAC6 inhibitors to elucidate the consequences of targeting this enzyme.
The Aggresome Pathway and the Central Role of HDAC6
When the ubiquitin-proteasome system is overwhelmed, misfolded proteins aggregate throughout the cytoplasm. The aggresome pathway provides an alternative mechanism for managing these potentially toxic aggregates. This process involves the transport of small protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single, large inclusion body known as the aggresome.[1][2] This sequestration is a protective mechanism, isolating harmful protein species and preparing them for clearance by autophagy.
HDAC6 is a critical mediator of this process.[3][4] Its unique structure, featuring two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), allows it to act as a molecular scaffold.[5] HDAC6 binds to polyubiquitinated misfolded proteins via its ZnF-UBP domain and simultaneously interacts with the dynein motor protein complex.[4][6] This linkage is essential for the retrograde transport of protein aggregates along microtubules to the MTOC.[1][2]
Signaling Pathway of HDAC6-Mediated Aggresome Formation
Caption: HDAC6-mediated aggresome formation pathway.
Impact of HDAC6 Inhibition on Aggresome Formation
Inhibition of HDAC6 disrupts this carefully orchestrated process. By blocking the function of HDAC6, inhibitors prevent the recruitment of polyubiquitinated protein cargo to the dynein motor complex.[3][4] This leads to a failure in the transport of misfolded protein aggregates to the MTOC, resulting in the accumulation of smaller aggregates dispersed throughout the cytoplasm.[3] Consequently, the formation of a distinct, perinuclear aggresome is impaired or completely blocked.[4][7]
The consequences of this disruption are significant. Cells lacking functional HDAC6, or those treated with HDAC6 inhibitors, exhibit increased sensitivity to proteotoxic stress and are more prone to apoptosis when challenged with agents that induce protein misfolding.[3][6] This highlights the protective role of the HDAC6-mediated aggresome pathway.
Summary of Quantitative and Qualitative Effects of HDAC6 Inhibition
| Parameter | Effect of HDAC6 Inhibition | References |
| Aggresome Formation | Impaired, delayed, or completely blocked. | [4][7][8] |
| Distribution of Misfolded Proteins | Dispersed throughout the cytoplasm as small aggregates. | [3] |
| Cellular Viability under Proteotoxic Stress | Decreased; increased sensitivity to misfolded protein accumulation. | [3][6] |
| α-tubulin Acetylation | Increased (a common pharmacodynamic marker of HDAC6 inhibition). | [2][9] |
| IL-1β Release (in immune cells) | Reduced in some contexts. | [10] |
Experimental Protocols for Studying HDAC6 and Aggresome Formation
The following are generalized protocols for key experiments used to investigate the role of HDAC6 in aggresome formation.
Induction of Aggresome Formation
A common method to induce the accumulation of misfolded proteins and subsequent aggresome formation is to treat cells with a proteasome inhibitor, such as MG132.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293, HeLa, or a relevant cancer cell line) on glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with a proteasome inhibitor (e.g., 5-10 µM MG132) for a time course (e.g., 4, 8, 12, 16 hours).
-
HDAC6 Inhibition: For inhibitor studies, pre-treat cells with the HDAC6 inhibitor (e.g., this compound, Tubastatin A) for 1-2 hours before adding the proteasome inhibitor.
-
Fixation and Permeabilization: After treatment, wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde in PBS for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
Immunofluorescence Staining for Aggresome Components
This technique is used to visualize the localization of key proteins involved in aggresome formation.
Protocol:
-
Blocking: After fixation and permeabilization, block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against proteins of interest overnight at 4°C. Key antibodies include:
-
Anti-HDAC6
-
Anti-ubiquitin (to detect polyubiquitinated proteins)
-
Anti-vimentin (a marker for the aggresomal cage)
-
Anti-gamma-tubulin (to mark the MTOC)
-
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Experimental Workflow for Assessing HDAC6 Inhibition
Caption: Experimental workflow for assessing HDAC6 inhibition.
Therapeutic Implications and Future Directions
The critical role of HDAC6 in managing proteotoxic stress has made it an attractive therapeutic target, particularly in diseases characterized by protein aggregation, such as neurodegenerative disorders and certain cancers.[11][12] In the context of cancer, many malignant cells, especially multiple myeloma, produce large amounts of protein and are thus more reliant on protein clearance pathways for survival.[9] By inhibiting HDAC6, and thereby the aggresome pathway, cancer cells can be sensitized to the cytotoxic effects of proteasome inhibitors, representing a promising combination therapy strategy.[2][9]
Future research will likely focus on the development of more specific and potent HDAC6 inhibitors. A deeper understanding of the interplay between the aggresome pathway, autophagy, and the ubiquitin-proteasome system will be crucial for designing effective therapeutic interventions that exploit the vulnerabilities of diseased cells. The logical relationship between proteostasis pathways underscores the potential for synergistic drug combinations.
Logical Relationship of Proteostasis Pathways and HDAC6 Inhibition
Caption: Logical relationship of proteostasis pathways.
Conclusion
HDAC6 is a master regulator of the aggresome pathway, facilitating the clearance of toxic protein aggregates and promoting cell survival under conditions of proteotoxic stress. Inhibition of HDAC6 effectively blocks aggresome formation, leading to an accumulation of misfolded proteins and sensitizing cells to apoptosis. This mechanism holds significant therapeutic promise, particularly for combination therapies in cancer. The experimental frameworks provided in this guide offer a basis for the continued investigation of HDAC6 inhibitors and their impact on cellular proteostasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Aggresome Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress-mediated cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Aggresome induction by proteasome inhibitor bortezomib and α-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6/aggresome processing pathway importance for inflammasome formation is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Cellular Pathways Modulated by HDAC6-IN-47 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular pathways modulated by HDAC6-IN-47, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways affected by this compound.
Introduction to HDAC6 and the Role of this compound
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a critical role in a variety of cellular processes. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, cortactin, and Hsp90. Through its enzymatic activity, HDAC6 regulates microtubule dynamics, cell migration, protein quality control via the aggresome pathway, and immune responses. Its dysregulation has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.
This compound (also known as compound S-29b) is a novel tetrahydro-β-carboline-based inhibitor with high affinity and selectivity for HDAC6. Its mechanism of action centers on the inhibition of HDAC6's catalytic activity, leading to the hyperacetylation of its substrates and subsequent modulation of downstream cellular pathways. This guide will explore the known effects of this compound treatment on cellular functions.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound Against Various HDAC Isoforms
| HDAC Isoform | Ki (nM) |
| HDAC6 | 0.44 |
| HDAC1 | 60 |
| HDAC2 | 56 |
| HDAC3 | 162 |
| HDAC8 | 362 |
| HDAC10 | 849 |
Data sourced from MedChemExpress product datasheet referencing Scheuerer S, et al. (2024).[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (µM) |
| MV4-11 (Leukemia) | Proliferation Inhibition | 0.50 |
Data sourced from MedChemExpress product datasheet referencing Scheuerer S, et al. (2024).[1]
Core Cellular Pathways Modulated by this compound
Based on its potent inhibition of HDAC6, treatment with this compound is known to directly impact pathways regulated by the acetylation status of key cytoplasmic proteins.
Cytoskeletal Dynamics and Cell Motility
HDAC6 is the primary deacetylase of α-tubulin, a key component of microtubules. Deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which is crucial for dynamic cellular processes like cell migration. Inhibition of HDAC6 by this compound results in the hyperacetylation of α-tubulin, leading to microtubule stabilization.[1] This can, in turn, impede cell motility and invasion, a critical factor in cancer metastasis.
Caption: Inhibition of HDAC6 by this compound leads to microtubule stabilization.
Protein Quality Control and Aggresome Pathway
HDAC6 plays a crucial role in the cellular stress response by facilitating the clearance of misfolded proteins. It binds to both ubiquitinated misfolded proteins and dynein motors, transporting these aggregates along microtubules to form an aggresome, which is then cleared by autophagy. By stabilizing microtubules, HDAC6 inhibitors can enhance this process.
Caption: HDAC6-mediated aggresome pathway for misfolded protein clearance.
Regulation of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6 deacetylates Hsp90, which is required for its full chaperone activity. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which in turn impairs its chaperone function. This results in the degradation of Hsp90 client proteins, including those involved in cancer cell survival and proliferation.
Caption: this compound disrupts Hsp90 function, leading to cancer cell death.
Experimental Protocols
The following are representative protocols for assays used to characterize HDAC6 inhibitors like this compound.
In Vitro HDAC Enzyme Inhibition Assay
This protocol is a generalized method for determining the inhibitory constant (Ki) of a compound against purified HDAC enzymes.
Objective: To quantify the potency of this compound against specific HDAC isoforms.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a trypsin-like protease
-
This compound, serially diluted
-
Trichostatin A (TSA) as a control inhibitor
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 20 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate Ki values using the Cheng-Prusoff equation.
Cellular Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the proliferation of a cancer cell line (e.g., MV4-11).
Materials:
-
MV4-11 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, serially diluted
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear-bottom plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (final volume 200 µL/well). Include a vehicle-only control.
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for α-Tubulin Acetylation
This protocol is used to visually confirm the on-target effect of an HDAC6 inhibitor in cells.
Objective: To detect the increase in acetylated α-tubulin in cells treated with this compound.
Materials:
-
MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MV4-11 cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using an imaging system. An increase in the acetyl-α-tubulin band relative to the total α-tubulin band indicates HDAC6 inhibition.
Caption: Experimental workflow for Western blot analysis of tubulin acetylation.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor that modulates key cellular pathways primarily through the hyperacetylation of non-histone protein substrates like α-tubulin and Hsp90. Its effects on microtubule stability, protein quality control, and chaperone activity provide a strong rationale for its investigation in therapeutic areas such as oncology and neurodegenerative diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this and similar compounds. Further research into the broader downstream effects of this compound will continue to elucidate its full therapeutic potential.
References
The Enigmatic Profile of HDAC6-IN-47: A Search for Its Scientific Origins
Despite a commercial presence as a potent inhibitor of histone deacetylase 6 (HDAC6), a comprehensive search of publicly available scientific literature and patent databases reveals no specific information on the discovery, synthesis, or detailed experimental evaluation of the compound designated as HDAC6-IN-47.
While the compound is listed by suppliers with specific inhibitory concentrations, the foundational research detailing its chemical synthesis, target validation, and mechanistic studies appears to be unpublished or held within proprietary databases. This absence of primary data precludes the creation of an in-depth technical guide as requested, which would necessitate detailed experimental protocols, extensive quantitative data, and a thorough understanding of its developmental pathway.
This compound is commercially characterized as an orally active histone deacetylase (HDAC) inhibitor with potent activity against several HDAC isoforms.[1]
Quantitative Inhibitory Profile
The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against a panel of HDAC enzymes. This data is crucial for researchers in assessing its potency and selectivity.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 57.8 |
| HDAC3 | 40.27 |
| HDAC6 | 5.63 |
| HDAC8 | 302.73 |
| Data sourced from commercially available information.[1] |
This profile indicates that while this compound is a potent inhibitor of HDAC6, it also exhibits significant activity against Class I HDACs (HDAC1, 2, and 3), suggesting it is not highly selective for HDAC6.
Reported Biological Activities
Commercial documentation suggests that this compound exerts its anti-cancer effects through several mechanisms:
-
Cell Cycle Arrest: It is reported to block the cell cycle in the G2/M phase.[1]
-
Apoptosis Induction: The compound is said to induce programmed cell death (apoptosis) through the Bax/Bcl-2 and caspase-3 pathways.[1]
-
Autophagy Inhibition: It has also been noted to inhibit the cellular process of autophagy.[1]
These reported activities are consistent with the known functions of HDAC enzymes in regulating cell proliferation and survival.
The General Landscape of HDAC6 Inhibitor Discovery and Synthesis
While specific details for this compound are unavailable, the broader field of HDAC6 inhibitor development provides a framework for understanding how such a compound might have been discovered and synthesized.
Signaling Pathways and Experimental Workflows
The discovery of a novel HDAC6 inhibitor typically follows a structured workflow, beginning with an understanding of the target's role in disease pathways and progressing through screening, synthesis, and evaluation.
HDAC6 Signaling in Cellular Processes
HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with two catalytic domains.[2][3] It plays a crucial role in various cellular processes by deacetylating non-histone proteins.[2] Key substrates include α-tubulin, cortactin, and Hsp90, which are involved in cell motility, protein degradation, and stress responses.[2] Dysregulation of HDAC6 has been implicated in the progression of various cancers and neurodegenerative diseases.[2]
Caption: Simplified overview of HDAC6's role in cytoplasmic signaling pathways.
General Experimental Workflow for HDAC Inhibitor Development
The development of a novel HDAC inhibitor typically involves a multi-step process that includes initial screening, chemical synthesis, and a cascade of biological assays.
Caption: A generalized workflow for the discovery and development of HDAC inhibitors.
Conclusion
While this compound is presented as a tool for researchers in the field of epigenetics and cancer biology, the absence of primary scientific literature detailing its discovery and synthesis presents a significant challenge for a comprehensive technical understanding. The quantitative data and biological activities attributed to it are based on supplier information rather than peer-reviewed studies. Researchers interested in utilizing this compound should be aware of this lack of public documentation and may need to conduct their own extensive validation experiments. The broader context of HDAC6 inhibitor development provides a likely, though unconfirmed, picture of the scientific journey that would have led to the creation of a molecule like this compound.
References
- 1. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HDAC6-IN-47 on Protein Degradation Pathways: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone Deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic regulator of protein homeostasis, playing a pivotal role in both the ubiquitin-proteasome system (UPS) and autophagy. Its unique ability to bind ubiquitinated proteins and deacetylate non-histone substrates, such as α-tubulin, places it at the crossroads of cellular protein quality control. This guide focuses on HDAC6-IN-47, a novel, highly potent and selective inhibitor of HDAC6. We consolidate the current understanding of its mechanism, present its quantitative biochemical data, detail relevant experimental protocols for its characterization, and illustrate its impact on key protein degradation pathways. This document serves as a technical resource for researchers investigating HDAC6 as a therapeutic target in oncology and neurodegenerative diseases.
Introduction to HDAC6 in Protein Homeostasis
HDAC6 is a class IIb histone deacetylase distinguished by its primary cytoplasmic localization and its unique structure, which includes two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP).[1][2] This structure enables HDAC6 to serve as a master regulator in two primary protein degradation pathways:
-
The Aggresome-Autophagy Pathway: When the ubiquitin-proteasome system is overwhelmed, misfolded proteins tagged with ubiquitin aggregate within the cell. HDAC6 is instrumental in clearing these aggregates.[3] It acts as a molecular linker, binding to polyubiquitinated protein aggregates via its ZnF-UBP domain and simultaneously interacting with the dynein motor complex.[3] This linkage facilitates the retrograde transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single, large inclusion body known as an aggresome.[4] The aggresome is then engulfed by autophagosomes and cleared through the autophagy-lysosome pathway.[4] The deacetylase activity of HDAC6 is crucial for this process, particularly its effect on α-tubulin, a key component of microtubules.[5]
-
The Ubiquitin-Proteasome System (UPS): HDAC6 also influences the UPS through its interaction with the molecular chaperone Heat Shock Protein 90 (HSP90). Deacetylation of HSP90 by HDAC6 is essential for the stability and function of numerous HSP90 client proteins, many of which are oncoproteins.[6] Inhibition of HDAC6 leads to HSP90 hyperacetylation, destabilizing its client proteins and targeting them for degradation by the proteasome.[6]
Profile of this compound
This compound, also identified as compound S-29b , is a potent and highly selective inhibitor derived from a tetrahydro-β-carboline scaffold.[7][8] Its design confers significant hydrolytic stability and stereospecific binding to the HDAC6 catalytic site.[8]
Quantitative Data
The inhibitory activity and cellular potency of this compound have been characterized through various biochemical and cell-based assays. The data presented below is compiled from publicly available datasheets and scientific literature.
Table 1: Inhibitory Potency of this compound Against HDAC Isoforms
| Target | Ki (nM)[7] | IC50 (nM)[9] |
|---|---|---|
| HDAC6 | 0.44 | 5.63 |
| HDAC1 | 60 | 19.75 |
| HDAC2 | 56 | 57.8 |
| HDAC3 | 162 | 40.27 |
| HDAC8 | 362 | 302.73 |
| HDAC10 | 849 | - |
Data sourced from MedChemExpress and TargetMol product datasheets.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Result (EC50) | Reference |
|---|---|---|---|
| MV4-11 (Leukemia) | Proliferation Inhibition | 0.50 µM | [7] |
EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response.
Mechanism of Action and Effects on Protein Degradation
This compound exerts its effects by directly inhibiting the catalytic deacetylase activity of HDAC6. This leads to the hyperacetylation of key substrates, disrupting the protein degradation machinery.
Impact on the Aggresome-Autophagy Pathway
The primary mechanism by which HDAC6 inhibition affects this pathway is through the hyperacetylation of α-tubulin.[8] Acetylated microtubules are more stable and serve as enhanced tracks for dynein-mediated transport.[10] By inhibiting HDAC6, this compound promotes the efficient trafficking of ubiquitinated protein aggregates to the MTOC, facilitating aggresome formation and subsequent clearance by autophagy. Studies with the S-29b derivative confirm it elicits a long-lasting tubulin hyperacetylation in MV4-11 cells.[8]
However, it is noteworthy that one supplier datasheet reports that HDAC-IN-47 can "inhibit autophagy".[9] This may suggest a more complex, context-dependent role. For instance, while facilitating aggresome clearance, potent HDAC6 inhibition might interfere with other stages of autophagy, such as autophagosome-lysosome fusion, which has also been shown to be regulated by HDAC6. Further investigation is required to reconcile these observations.
Impact on the Ubiquitin-Proteasome System
HDAC6 inhibition can indirectly promote the degradation of certain proteins via the UPS. This is primarily mediated through its regulation of HSP90. By preventing the deacetylation of HSP90, this compound can disrupt the chaperone's function, leading to the destabilization and subsequent ubiquitination of HSP90 client proteins, which are then targeted for proteasomal degradation.[6] This mechanism is particularly relevant in cancer, where many HSP90 clients are oncoproteins.
Key Experimental Protocols
The following protocols are representative methodologies for assessing the impact of this compound on protein degradation pathways.
Western Blot for Autophagy Markers (LC3-I/II and p62)
This protocol is used to quantify changes in key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio and accumulation of p62 can indicate either autophagy induction or a blockage in autophagic flux.
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11, HeLa) to achieve 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1 - 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). For autophagic flux analysis, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 4 hours of treatment.
-
Protein Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-LC3B, anti-p62/SQSTM1, anti-acetylated-α-tubulin, and anti-GAPDH or β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.
Immunofluorescence for Aggresome Detection
This method visualizes the formation of aggresomes within cells, often identified by the perinuclear co-localization of ubiquitin and HDAC6.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound. To induce robust aggresome formation, co-treat with a proteasome inhibitor like MG-132 (5-10 µM) for 12-18 hours.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate coverslips with primary antibodies (e.g., anti-ubiquitin, anti-HDAC6) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize cells using a confocal or wide-field fluorescence microscope. Aggresomes will appear as bright, perinuclear puncta.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorogenic substrate.
-
Lysate Preparation: Treat cells with this compound as desired. Harvest cells and wash with ice-cold PBS. Lyse cells using a provided lysis buffer (often a hypotonic buffer without strong detergents) and centrifuge to clear the lysate.[9] Determine protein concentration.
-
Assay Setup: In a black, 96-well microplate, add cell lysate (e.g., 10-50 µg protein) to wells. Include a blank (lysis buffer only) and a positive control. For specificity, include a sample treated with a known proteasome inhibitor (e.g., MG-132).[11]
-
Substrate Addition: Prepare an assay buffer containing the fluorogenic substrate (e.g., Suc-LLVY-AMC). Add this solution to each well to start the reaction.[11]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC-based substrates).
-
Data Analysis: Subtract the blank reading from all samples. Proteasome activity is proportional to the fluorescence signal and can be normalized to the protein concentration of the lysate.
Conclusion
This compound (S-29b) is a powerful and selective chemical probe for elucidating the complex roles of HDAC6 in cellular protein quality control. Its primary mechanism of action involves the hyperacetylation of α-tubulin, which facilitates the clearance of protein aggregates via the aggresome-autophagy pathway. Additionally, its impact on HSP90 provides a link to the ubiquitin-proteasome system, making it a valuable tool for studying the interplay between these two major degradation pathways. The conflicting reports on its ultimate effect on autophagy highlight the need for further research to fully understand its therapeutic potential in diseases characterized by protein misfolding and aggregation. The protocols and data provided in this guide offer a robust framework for scientists to initiate or advance their investigations into HDAC6-targeted therapeutics.
References
- 1. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A protocol to visualize cytosolic aggresome-like bodies using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and structural investigation of tetrahydro-β-carboline-based selective HDAC6 inhibitors with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. resources.novusbio.com [resources.novusbio.com]
Understanding the Ubiquitin-Binding Domain of HDAC6 in the Context of Novel Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][2] Unlike other HDACs, HDAC6 possesses two catalytic deacetylase domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBD).[3] This latter domain endows HDAC6 with the ability to bind polyubiquitinated proteins, linking protein degradation pathways to its deacetylase functions.[4] This guide provides an in-depth exploration of the HDAC6 ZnF-UBD, its role in cellular signaling, and the therapeutic implications of its inhibition. We will also discuss the potent HDAC inhibitor, HDAC6-IN-47, clarifying its mechanism of action in relation to the distinct functional domains of HDAC6.
The Structure and Function of the HDAC6 Ubiquitin-Binding Domain (ZnF-UBD)
HDAC6 is a structurally distinct member of the HDAC family, featuring two tandem catalytic deacetylase domains and the C-terminal ZnF-UBD.[5] The ZnF-UBD is crucial for recognizing and binding to the C-terminal diglycine motif of unanchored ubiquitin polymer chains, which are often associated with misfolded protein aggregates.[5][6] This interaction is a key step in the cellular quality control mechanism for protein aggregates.
Targeting the ZnF-UBD with small molecule antagonists is an emerging therapeutic strategy that is distinct from the inhibition of the catalytic domains.[5][7] While catalytic inhibitors prevent the deacetylation of substrates like α-tubulin and disrupt the transport of protein cargo to the aggresome, ZnF-UBD inhibitors would directly antagonize the recruitment of ubiquitinated protein aggregates by HDAC6.[5][7]
Quantitative Data for HDAC6 Inhibitors
The potency and selectivity of HDAC6 inhibitors are critical for their therapeutic potential. The following tables summarize key quantitative data for this compound, a potent catalytic inhibitor, and representative inhibitors of the HDAC6 ZnF-UBD.
Table 1: Inhibitory Activity of this compound (Catalytic Inhibitor)
| Target | K_i (nM) |
| HDAC6 | 0.44 |
| HDAC1 | 60 |
| HDAC2 | 56 |
| HDAC3 | 162 |
| HDAC8 | 362 |
| HDAC10 | 849 |
| Data sourced from MedChemExpress.[8][9] |
Table 2: Activity of Representative HDAC6 ZnF-UBD Inhibitors
| Compound | Assay Type | IC_50 / K_D (µM) |
| SGC-UBD253 (25) | Fluorescence Polarization (K_disp) | 0.44 |
| SGC-UBD253 (25) | Surface Plasmon Resonance (K_D) | 0.26 |
| SGC-UBD253 (25) | Isothermal Titration Calorimetry (K_D) | 0.080 |
| SGC-UBD253N (32) (Negative Control) | Surface Plasmon Resonance (K_D) | 32 |
| Fragment 31 | Fluorescence Polarization (IC_50) | 3.5 |
| Data for SGC-UBD253 and its negative control were obtained from studies on the full-length HDAC6 protein and the isolated ZnF-UBD domain.[5][10] Data for Fragment 31 is also from studies on the full-length protein.[7] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context of HDAC6 and the experimental approaches to its study, the following diagrams are provided.
Caption: HDAC6 domain structure and inhibitor binding sites.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. targetals.org [targetals.org]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro HDAC6 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] Its involvement in cell motility, protein degradation, and stress response makes it a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] HDAC6-IN-47 is a putative inhibitor of HDAC6. These application notes provide detailed protocols for determining the in vitro inhibitory activity of this compound and similar compounds using common fluorogenic and colorimetric assays.
Mechanism of Action of HDAC6
HDAC6 is a zinc-dependent deacetylase with two active catalytic domains.[3] It primarily targets non-histone proteins in the cytoplasm. One of its key substrates is α-tubulin; by deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is essential for cell migration and intracellular transport.[2][4] Another important substrate is the heat shock protein 90 (Hsp90), where deacetylation by HDAC6 affects its chaperone activity, influencing protein folding and stability.[1] HDAC6 is also involved in the cellular stress response by promoting the formation of aggresomes to clear misfolded proteins.[5] Due to its diverse roles, inhibiting HDAC6 activity with small molecules is a promising therapeutic strategy.
Signaling Pathway Involving HDAC6
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The IC50 is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 1: Example Inhibitory Activity of HDAC6 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | HDAC6 | Fluorogenic | [Data not available] | N/A |
| Tubastatin A | HDAC6 | Fluorogenic | 5.7 | [6] |
| ACY-1215 (Ricolinostat) | HDAC6 | Biochemical | 5.0 | [6] |
| Trichostatin A | Pan-HDAC | Fluorogenic | 3.0 | [2] |
| SAHA (Vorinostat) | Pan-HDAC | Biochemical | 10.0 | [2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, incubation time).
Experimental Protocols
The following are generalized protocols for fluorogenic and colorimetric in vitro assays to determine the inhibitory activity of compounds against HDAC6. These protocols are based on commercially available kits and can be adapted for specific laboratory conditions.
Fluorogenic HDAC6 Inhibition Assay
This assay measures the fluorescence generated from a substrate after deacetylation by HDAC6 and subsequent development.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., acetylated peptide linked to a fluorophore)
-
HDAC Assay Buffer
-
HDAC Developer solution (containing a protease)
-
This compound or other test compounds
-
Positive control inhibitor (e.g., Trichostatin A, Tubastatin A)
-
96-well or 384-well black microtiter plates
-
Fluorescence microplate reader (excitation ~350-380 nm, emission ~440-460 nm)
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Plate Setup:
-
Blank wells: Add HDAC Assay Buffer and substrate.
-
Negative Control wells (100% activity): Add HDAC Assay Buffer, HDAC6 enzyme, and solvent vehicle.
-
Positive Control wells (0% activity): Add HDAC Assay Buffer, HDAC6 enzyme, and a saturating concentration of a known HDAC6 inhibitor (e.g., Trichostatin A).
-
Test Compound wells: Add HDAC Assay Buffer, HDAC6 enzyme, and serial dilutions of this compound.
-
-
Enzyme Incubation: Add the HDAC6 enzyme to the appropriate wells. The final concentration of the enzyme should be optimized based on the manufacturer's recommendations.
-
Pre-incubation with Inhibitor: Add the test compound or control inhibitor to the wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Development: Add the HDAC Developer solution to each well. This will stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Colorimetric HDAC6 Inhibition Assay
This assay is an ELISA-like method that measures the amount of HDAC6 protein bound to an affinity substrate in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC affinity substrate-coated 96-well plate
-
HDAC6-specific antibody
-
HRP-conjugated secondary antibody
-
Colorimetric substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash Buffer
-
This compound or other test compounds
-
Microplate spectrophotometer (absorbance at 450 nm)
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of this compound. Prepare a solution of HDAC6 enzyme in an appropriate buffer.
-
Binding Reaction: Add the HDAC6 enzyme and either the test compound, control inhibitor, or solvent vehicle to the wells of the substrate-coated plate.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow the enzyme to bind to the substrate.
-
Washing: Wash the plate multiple times with Wash Buffer to remove any unbound enzyme.
-
Primary Antibody Incubation: Add the HDAC6-specific antibody to each well and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Color Development: Add the colorimetric substrate to each well and incubate at room temperature until a sufficient color change is observed.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate spectrophotometer.
-
Data Analysis: Similar to the fluorogenic assay, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of HDAC6 inhibitors like this compound. The choice between a fluorogenic and colorimetric assay will depend on the available laboratory equipment and the specific research question. Accurate determination of the IC50 value is a critical first step in the characterization of any potential therapeutic compound targeting HDAC6.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
In vivo studies using HDAC6-IN-47 in mouse models
An extensive search for in vivo studies specifically utilizing the compound "HDAC6-IN-47" in mouse models did not yield any specific results. The scientific literature readily available through public search engines does not contain specific experimental data, protocols, or quantitative outcomes for this particular inhibitor.
Therefore, it is not possible to provide detailed Application Notes and Protocols specifically for this compound as requested.
However, based on the extensive literature available for other selective HDAC6 inhibitors, a generalized guide for conducting in vivo studies in mouse models can be provided. This guide would be valuable for researchers, scientists, and drug development professionals by outlining the key considerations, experimental designs, and protocols applicable to this class of compounds.
Proposed Alternative: A Generalized Application Note and Protocol for In Vivo Studies of Selective HDAC6 Inhibitors in Mouse Models
This document would synthesize the available information on well-characterized selective HDAC6 inhibitors such as Nexturastat A, Ricolinostat (ACY-1215), and Tubastatin A to provide a comprehensive framework for in vivo research.
The proposed content would include:
-
Introduction to HDAC6 Inhibition in vivo: A brief overview of the therapeutic rationale for targeting HDAC6 in various disease models (e.g., oncology, neurodegeneration, inflammation).
-
Generalized Experimental Design:
-
Selection of appropriate mouse models.
-
Considerations for dosing, formulation, and route of administration.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Efficacy studies with relevant endpoints.
-
Toxicity and tolerability assessments.
-
-
Data Presentation: Tables summarizing typical dosage ranges, treatment durations, and observed effects for various selective HDAC6 inhibitors.
-
Experimental Protocols: Detailed, generalized methodologies for:
-
Tumor xenograft studies.
-
Neurodegeneration models.
-
Assessment of target engagement (e.g., tubulin acetylation).
-
Immunohistochemistry and Western blotting.
-
-
Signaling Pathways and Workflows: Diagrams created using Graphviz (DOT language) to illustrate:
-
The canonical HDAC6 signaling pathway.
-
A typical experimental workflow for an in vivo efficacy study.
-
This generalized guide would serve as a valuable starting point for researchers initiating in vivo studies with novel selective HDAC6 inhibitors like this compound, for which specific data is not yet publicly available.
Application Notes and Protocols for Cellular Response to HDAC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs, which primarily target histone proteins within the nucleus, HDAC6 boasts a diverse range of non-histone substrates, most notably α-tubulin. By deacetylating α-tubulin, HDAC6 regulates microtubule stability and dynamics, impacting intracellular transport and cell migration. Its involvement in key oncogenic pathways, such as RAS/MAPK and PI3K/AKT, has positioned HDAC6 as a compelling therapeutic target in oncology.[1][2][3]
This document provides detailed application notes and protocols for studying the effects of selective HDAC6 inhibitors on various cancer cell lines. While specific data for "HDAC6-IN-47" is not publicly available, the information herein is based on the well-characterized and highly selective HDAC6 inhibitors, ACY-1215 (Ricolinostat) and Nexturastat A, which serve as representative compounds for assessing cellular responses to HDAC6 inhibition.
Responsive Cell Lines and Quantitative Data
Several cancer cell lines have demonstrated sensitivity to selective HDAC6 inhibition, exhibiting responses such as decreased cell viability, induction of apoptosis, and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values for representative HDAC6 inhibitors vary across different cancer types.
| Cell Line | Cancer Type | HDAC6 Inhibitor | IC50 Value | Observed Effects | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | ACY-1215 | ~10 µM | Reduced cell viability | [4] |
| LL2 | Non-Small Cell Lung Cancer | ACY-1215 | ~10 µM | Reduced cell viability | [4] |
| H1299 | Non-Small Cell Lung Cancer | ACY-1215 | Not specified | Dose-dependent increase in apoptosis | [4] |
| BxPC3 | Pancreatic Cancer | Compound 1 | Low µM range | Growth inhibition | [5] |
| L3.6pl | Pancreatic Cancer | Compound 1 | Low µM range | Growth inhibition | [5] |
| Various | Renal Cell Carcinoma (RCC) | Nexturastat A | Low µM range | Decreased cell viability, induction of apoptosis | [4] |
| Patient-derived | Glioblastoma (GBM) | ACY-1215 | ~500 nM | Reduced cell proliferation, G2/M arrest, apoptosis | |
| LNCaP | Prostate Cancer | Tubacin | 8 µM (in combination) | Enhanced apoptosis | [6] |
| PC3 | Prostate Cancer | Tubacin | Not specified | Enhanced apoptosis | [6] |
| Various | Multiple Myeloma | ACY-1215 | Not specified | Cytotoxic effects | [7] |
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition impacts several critical signaling pathways involved in cancer progression. The primary mechanism involves the hyperacetylation of its substrate α-tubulin, leading to microtubule stabilization. This, in turn, can disrupt intracellular trafficking and cell motility. Furthermore, HDAC6 inhibition has been shown to modulate the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[2] HDAC6 also plays a role in the p53 tumor suppressor pathway.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular response to HDAC6 inhibitors.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the effect of HDAC6 inhibitors on cancer cell viability.
Materials:
-
Responsive cancer cell line (e.g., A549, BxPC3)
-
Complete cell culture medium
-
HDAC6 inhibitor stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC6 inhibitor in complete medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot for Acetylated α-Tubulin
This protocol is for detecting the level of acetylated α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
Responsive cancer cell line
-
6-well plates
-
HDAC6 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the HDAC6 inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Immunofluorescence for Microtubule Acetylation
This protocol allows for the visualization of acetylated microtubules within cells following HDAC6 inhibitor treatment.
Materials:
-
Responsive cancer cell line
-
Glass coverslips in a 24-well plate
-
HDAC6 inhibitor
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat with the HDAC6 inhibitor for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Staining:
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with the primary antibody against acetylated-α-tubulin for 1 hour.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Conclusion
The study of selective HDAC6 inhibitors holds significant promise for the development of novel cancer therapeutics. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of HDAC6 inhibitors in relevant cancer cell models. By utilizing these standardized methods, researchers can generate robust and reproducible data to advance our understanding of HDAC6 biology and its role in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
Determining the Potency and Selectivity of HDAC6 Inhibitors: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins.[1][2][3] Among the different HDAC isoforms, HDAC6, a member of the class IIb family, is unique due to its cytoplasmic localization and its primary role in deacetylating non-histone proteins such as α-tubulin, Hsp90, and cortactin.[1][4][5] This distinct function links HDAC6 to cellular processes like cell migration, protein trafficking, and degradation of misfolded proteins.[1][2][6] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][7][8]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a selective HDAC6 inhibitor, exemplified by a potent inhibitor, for various HDAC isoforms. Due to the lack of specific data for a compound named "HDAC6-IN-47" in the current literature, we will use a well-characterized selective HDAC6 inhibitor, referred to here as HDAC6-IN-Exemplar , to illustrate the principles and methodologies. This exemplar compound exhibits high potency for HDAC6 with an IC50 value of 19 nM and displays over 50-fold selectivity against other HDAC isoforms.[7]
Data Presentation: Isoform Selectivity Profile of HDAC6-IN-Exemplar
The following table summarizes the inhibitory activity of HDAC6-IN-Exemplar against a panel of HDAC isoforms, highlighting its selectivity for HDAC6.
| HDAC Isoform | Class | IC50 (nM) | Selectivity vs. HDAC6 (fold) |
| HDAC6 | IIb | 19 | 1 |
| HDAC1 | I | > 950 | > 50 |
| HDAC2 | I | > 950 | > 50 |
| HDAC3 | I | > 950 | > 50 |
| HDAC8 | I | > 950 | > 50 |
| HDAC4 | IIa | > 950 | > 50 |
| HDAC5 | IIa | > 950 | > 50 |
| HDAC7 | IIa | > 950 | > 50 |
| HDAC9 | IIa | > 950 | > 50 |
| HDAC10 | IIb | > 950 | > 50 |
| HDAC11 | IV | > 950 | > 50 |
Data is based on a representative selective HDAC6 inhibitor with properties similar to compound 24 as described in Yue et al.[7]
Experimental Protocols
Determining IC50 Values for HDAC Isoforms using an In Vitro Enzymatic Assay
This protocol outlines a common method for determining the potency and selectivity of an HDAC inhibitor across various HDAC isoforms using a commercially available fluorogenic assay kit.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
HDAC6-IN-Exemplar (or test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A, TSA)
-
96-well black, flat-bottom microplates
-
Multichannel pipettes
-
Incubator (37°C)
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of HDAC6-IN-Exemplar in DMSO.
-
Perform serial dilutions of the stock solution in HDAC Assay Buffer to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM). Also, prepare a DMSO-only control.
-
-
Enzyme Preparation:
-
Dilute each recombinant HDAC isoform to its optimal working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Reaction:
-
Add 5 µL of the diluted compound or control (DMSO) to the wells of the 96-well plate.
-
Add 35 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized for each HDAC isoform.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 50 µL of the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore, and a pan-HDAC inhibitor to prevent further deacetylation.
-
Incubate the plate at 37°C for 15-30 minutes to allow for complete development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the fluorescence of the no-enzyme control as 100% inhibition and the DMSO-only control as 0% inhibition.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining HDAC inhibitor IC50 values.
Simplified Signaling Pathway Involving HDAC6
Caption: HDAC6 deacetylates α-tubulin and Hsp90, impacting key cellular functions.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity | MDPI [mdpi.com]
- 4. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetals.org [targetals.org]
Application Notes and Protocols for Detecting Tubulin Acetylation Following HDAC6-IN-47 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] One of its major substrates is α-tubulin, a key component of microtubules.[2] The acetylation of α-tubulin at lysine-40 (Ac-α-tubulin) is a post-translational modification associated with microtubule stability and is integral to processes such as intracellular transport and cell motility.[3][4] HDAC6 inhibitors, such as the hypothetical HDAC6-IN-47, are valuable research tools that increase the levels of acetylated α-tubulin, allowing for the study of the functional consequences of this modification in various physiological and pathological contexts, including cancer and neurodegenerative diseases.[5] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the increase in tubulin acetylation in response to treatment with an HDAC6 inhibitor.
Mechanism of Action
HDAC6 removes acetyl groups from α-tubulin. Inhibition of HDAC6 by a selective inhibitor like this compound blocks this deacetylation process, leading to an accumulation of acetylated α-tubulin.[2] This hyperacetylation can be readily detected and quantified by Western blot analysis, serving as a direct indicator of the inhibitor's efficacy and cellular activity.[6][7]
Signaling Pathway
Caption: HDAC6 inhibition by this compound increases α-tubulin acetylation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, MCF-7, or a relevant cell line for the research question) in appropriate culture vessels (e.g., 6-well plates). Allow the cells to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO-treated) must be included in all experiments.[3]
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and the vehicle control for a predetermined duration (e.g., 4, 8, or 24 hours). The optimal treatment time and concentration should be determined empirically for each cell line and experimental setup.
Protocol 2: Western Blot for Detecting Tubulin Acetylation
A. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate) to each well.[8]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein amounts for each sample. Add an appropriate volume of 4x Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 10% or 12%). Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
C. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (Lys40) (e.g., 1:1000 dilution) and a primary antibody for a loading control (e.g., total α-tubulin or GAPDH, at appropriate dilutions) in the blocking buffer overnight at 4°C with gentle agitation.[3][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or GAPDH signal to determine the relative increase in acetylation.
Experimental Workflow
Caption: Workflow for Western blot analysis of tubulin acetylation.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | Concentration (µM) | Normalized Acetylated α-Tubulin Level (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 0 | 1.0 | ± 0.15 | - |
| This compound | 0.1 | 2.5 | ± 0.30 | < 0.05 |
| This compound | 1.0 | 7.8 | ± 0.95 | < 0.001 |
| This compound | 10.0 | 15.2 | ± 2.10 | < 0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions. Studies have shown that specific HDAC6 inhibitors can cause a significant increase in α-tubulin acetylation.[5]
Conclusion
The provided protocols and diagrams offer a comprehensive guide for researchers to effectively use Western blotting to assess the impact of this compound on tubulin acetylation. This method serves as a robust and reliable approach to confirm the on-target activity of HDAC6 inhibitors and to investigate the downstream cellular consequences of increased microtubule acetylation.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. adipogen.com [adipogen.com]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: HDAC6-IN-47
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing the NanoBRET™ Target Engagement (TE) Intracellular HDAC Assay to quantify the binding affinity of the inhibitor HDAC6-IN-47 to Histone Deacetylase 6 (HDAC6) in living cells. The NanoBRET™ TE Assay is a proximity-based method that leverages Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC6 protein and a fluorescently labeled tracer that binds to the active site. The displacement of this tracer by a competitive inhibitor, such as this compound, leads to a measurable decrease in the BRET signal, allowing for the determination of intracellular target engagement and affinity.[1][2][3][4] Detailed protocols for cell preparation, assay setup, data acquisition, and analysis are provided, alongside illustrative diagrams of the HDAC6 signaling pathway and the experimental workflow.
Introduction to HDAC6 and Target Engagement
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[5] Its substrates include α-tubulin and the heat shock protein 90 (Hsp90), implicating HDAC6 in the regulation of cell motility, protein quality control, and stress responses.[5][6] Dysregulation of HDAC6 activity has been linked to the pathogenesis of cancer, neurodegenerative disorders, and inflammatory diseases, making it a compelling therapeutic target.[5][7]
Confirming that a drug candidate directly interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery. Target engagement assays provide this crucial information, helping to validate a compound's mechanism of action and optimize its development. The NanoBRET™ assay offers a sensitive and quantitative method for real-time measurement of compound binding to a target protein in live cells.[1][8]
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a competitive displacement assay performed in live cells.[3] The core components of the assay are:
-
NanoLuc®-HDAC6 Fusion Protein: The target protein, HDAC6, is fused to the bright and stable NanoLuc® luciferase, which acts as the BRET donor.
-
NanoBRET™ Tracer: A cell-permeable fluorescent molecule that specifically and reversibly binds to the active site of HDAC6, serving as the BRET acceptor.
-
Test Compound (this compound): An unlabeled compound that competes with the tracer for binding to the NanoLuc®-HDAC6 fusion protein.
When the tracer is bound to the NanoLuc®-HDAC6 protein, the close proximity allows for energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor upon addition of the NanoLuc® substrate. This results in a high BRET signal. When a test compound like this compound is introduced and engages the target, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[2][3]
HDAC6 Signaling Pathway
HDAC6 is involved in multiple signaling pathways through the deacetylation of its various substrates. The following diagram illustrates some of the key pathways influenced by HDAC6 activity.
Caption: A diagram of the HDAC6 signaling pathway in the cytoplasm.
Quantitative Data for HDAC6 Inhibitors (Reference)
While specific NanoBRET™ data for this compound is not yet publicly available, the following table provides reference IC50 values for other known HDAC6 inhibitors obtained using the NanoBRET™ Target Engagement Assay. This illustrates how the data for this compound would be presented.
| Compound | Cell Line | Tracer | IC50 (µM) | Reference |
| Ricolinostat | HeLa | Tracer 5 | 0.021 ± 0.011 | [1] |
| Tubastatin A | HeLa | Tracer 5 | 0.091 ± 0.024 | [1] |
| Vorinostat (SAHA) | HEK293 | NanoBRET™ HDAC Tracer | ~0.098 | |
| HDAC6 Degrader 1 | HeLa | Tracer 5 | 0.59 ± 0.21 | [1] |
Experimental Protocols
This section provides a detailed protocol for performing the NanoBRET™ Target Engagement Assay with this compound.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-HDAC6 fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ TE Intracellular HDAC Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound (test compound)
-
White, opaque, 384-well or 96-well assay plates
-
Luminometer capable of measuring BRET signals (e.g., GloMax® Discover System)
Experimental Workflow Diagram
The following diagram outlines the major steps in the NanoBRET™ Target Engagement Assay protocol.
Caption: A workflow diagram for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol
1. Cell Preparation and Transfection
-
Culture HEK293 cells in appropriate media and conditions.
-
On the day before the assay, transfect the cells with the NanoLuc®-HDAC6 fusion vector according to the manufacturer's instructions for the transfection reagent. A typical ratio is 1:10 (vector DNA:transfection reagent).
-
Incubate the cells for 18-24 hours to allow for expression of the fusion protein.
2. Assay Plate Setup
-
Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a white, opaque 384-well plate.
3. Compound and Tracer Addition
-
Prepare a 10-point serial dilution of this compound in Opti-MEM™ at 10X the final desired concentration.
-
Prepare the NanoBRET™ Tracer at a 10X concentration in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically around 0.5-1 µM.
-
Add 5 µL of the 10X NanoBRET™ Tracer to all wells.
-
Add 5 µL of the 10X serially diluted this compound to the appropriate wells. Include "no compound" controls.
-
Mix the plate on an orbital shaker for 15-30 seconds.
4. Incubation
-
Incubate the assay plate at 37°C in a 5% CO2 incubator for 2 hours. This allows the binding competition to reach equilibrium.
5. BRET Signal Measurement
-
Equilibrate the plate to room temperature for approximately 15 minutes.
-
Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™ according to the manufacturer's protocol. Typically, this involves a 1:166 dilution of the substrate and a 1:500 dilution of the inhibitor.
-
Add 25 µL of the substrate/inhibitor solution to each well.
-
Read the plate within 10-20 minutes on a luminometer equipped with filters for measuring the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
Data Analysis
-
Calculate the BRET Ratio: The raw BRET ratio is calculated for each well by dividing the acceptor emission signal by the donor emission signal.
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Convert to MilliBRET Units (mBU): For easier data handling, convert the BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Normalize the Data: Normalize the data to the "no compound" controls (representing 0% inhibition) and a control with a saturating concentration of a known HDAC6 inhibitor (representing 100% inhibition).
-
Generate a Dose-Response Curve: Plot the normalized BRET signal against the logarithm of the this compound concentration.
-
Determine the IC50: Fit the dose-response curve to a sigmoidal, 4-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the BRET signal. This can be performed using software such as GraphPad Prism.
Conclusion
The NanoBRET™ Target Engagement Assay for HDAC6 provides a robust and quantitative method to assess the intracellular binding of inhibitors like this compound. By following the detailed protocols outlined in this document, researchers can effectively determine the potency and target engagement of their compounds in a physiologically relevant cellular context. This information is invaluable for the advancement of drug discovery programs targeting HDAC6.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 4. selectscience.net [selectscience.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for HDAC6-IN-47 Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1] Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2][3] Through the deacetylation of these substrates, HDAC6 is involved in a multitude of cellular processes that are critical for cancer progression, such as cell motility, protein quality control, and signaling pathways like AKT and MAPK/ERK.[4][5][6] Overexpression of HDAC6 has been linked to tumorigenesis and metastasis in various cancers.[1]
HDAC6 inhibitors, therefore, represent a promising class of anti-cancer agents. While they have shown therapeutic potential as monotherapies, their true clinical utility may lie in combination with other anti-cancer drugs.[7] Synergistic interactions can lead to enhanced efficacy, reduced drug doses, and the potential to overcome drug resistance.[8][9] This document provides a detailed experimental framework for investigating the synergistic potential of a novel selective HDAC6 inhibitor, HDAC6-IN-47, in combination with other anti-cancer agents.
Experimental Design for Synergistic Studies
A successful synergistic study requires a systematic approach to determine the nature of the interaction between two or more drugs. The most widely accepted methods for quantifying drug synergy are the Combination Index (CI) method and isobologram analysis.
Determination of IC50 Values
The first step is to determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug(s) individually in the cancer cell line(s) of interest. This is typically done using a cell viability assay, such as the MTT assay.
Combination Studies and Calculation of Combination Index (CI)
Once the IC50 values are established, combination studies are performed. A common experimental design is the constant-ratio combination, where the two drugs are mixed at a fixed ratio (e.g., based on their IC50 values) and then serially diluted. Cell viability is measured for each concentration of the combination.
The Combination Index (CI) is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between two drugs.[10] The formula for the CI is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
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(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone, respectively, that are required to achieve a certain effect level (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination, respectively, that produce the same effect level.
The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis
Isobologram analysis is a graphical representation of drug interactions. The IC50 values of the individual drugs are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. The concentrations of the two drugs in combination that produce the same effect (e.g., 50% inhibition) are plotted on the same graph.
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability and IC50 values.
Materials:
-
Cancer cell lines of interest
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Complete cell culture medium
-
96-well plates
-
This compound and combination drug(s)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound and the combination drug, both individually and in combination at a fixed ratio.
-
Remove the culture medium and add 100 µL of medium containing the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Data Presentation:
Table 1: IC50 Values of Individual Drugs
| Cell Line | Drug | IC50 (µM) |
| MCF-7 | This compound | |
| MCF-7 | Doxorubicin | |
| A549 | This compound | |
| A549 | Cisplatin |
Table 2: Combination Index (CI) Values
| Cell Line | Drug Combination | Effect Level | CI Value | Interpretation |
| MCF-7 | This compound + Doxorubicin | 50% | ||
| MCF-7 | This compound + Doxorubicin | 75% | ||
| A549 | This compound + Cisplatin | 50% | ||
| A549 | This compound + Cisplatin | 75% |
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is to determine if the synergistic cytotoxicity is due to an increase in apoptosis.
Materials:
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Cancer cells treated with drugs as in the viability assay
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Annexin V-FITC Apoptosis Detection Kit
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1X Binding Buffer
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Propidium Iodide (PI)
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Flow cytometer
Protocol:
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Seed cells and treat with this compound and the combination drug (at synergistic concentrations) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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Transfer 100 µL of the cell suspension to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
Table 3: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| This compound | |||
| Combination Drug | |||
| Combination |
Western Blotting
This protocol is for analyzing the effect of the drug combination on key signaling proteins.
Materials:
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Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., against acetylated α-tubulin, HSP90, cleaved PARP, p-AKT, p-ERK)
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HRP-conjugated secondary antibodies
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Chemiluminescence substrate
Protocol:
-
Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation:
Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Protein | This compound | Combination Drug | Combination |
| Acetylated α-tubulin | |||
| Cleaved PARP | |||
| p-AKT | |||
| p-ERK |
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate if the drug combination affects the interaction of HDAC6 with its binding partners.
Materials:
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Cell lysates from treated cells
-
Co-IP lysis buffer
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Primary antibody for immunoprecipitation (e.g., anti-HDAC6)
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Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
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Primary antibodies for western blotting (e.g., anti-HSP90, anti-α-tubulin)
Protocol:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.[17]
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elute the protein complexes from the beads.
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Analyze the eluted proteins by Western blotting.
In Vivo Xenograft Studies
This protocol is to evaluate the synergistic anti-tumor efficacy in a preclinical animal model.
Materials:
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Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
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This compound and combination drug formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
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Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:
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Vehicle control
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This compound alone
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Combination drug alone
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This compound + combination drug
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day).
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Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Data Presentation:
Table 5: In Vivo Xenograft Study Results
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | |||
| This compound | |||
| Combination Drug | |||
| Combination |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified HDAC6 signaling pathway and points of intervention.
Caption: Workflow for in vitro synergistic studies.
Caption: Workflow for in vivo xenograft synergy studies.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. punnettsquare.org [punnettsquare.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. cusabio.com [cusabio.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Potential off-target effects of HDAC6-IN-47
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing HDAC6-IN-47 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound against other HDAC isoforms?
A1: this compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6). However, it also exhibits high affinity for other HDAC isoforms, particularly class I HDACs. The inhibitory constants (Ki) are summarized in the table below. This profile is critical for interpreting experimental results, as effects may be due to the inhibition of HDAC6, other HDACs, or a combination thereof.
Q2: Are there any known non-HDAC off-targets for this compound or similar compounds?
A2: While a comprehensive off-target profile for this compound is not publicly available, it is important to consider that many hydroxamate-based HDAC inhibitors have been found to inhibit other metalloenzymes. A frequent off-target for this class of inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[1][2][3] Inhibition of MBLAC2 has been linked to effects on extracellular vesicle biology.[1][2] Researchers should consider this possibility when observing phenotypes that are not readily explained by HDAC inhibition.
Q3: What are the potential downstream effects of inhibiting HDAC6 that I should be aware of?
A3: HDAC6 has numerous cytoplasmic substrates, and its inhibition can lead to a wide range of cellular effects. The most well-characterized substrate is α-tubulin; its hyperacetylation is a reliable biomarker for HDAC6 inhibition.[4] Other key substrates include HSP90 and cortactin.[5][6] Consequently, inhibiting HDAC6 can impact microtubule dynamics, protein folding and stability, cell migration, and autophagy.[5][7]
Q4: We are observing unexpected cytotoxicity at our target concentration. Could this be an off-target effect?
A4: Unexpected cytotoxicity can indeed be a result of off-target effects, especially given that this compound also potently inhibits class I HDACs, which are critical for cell cycle progression and survival.[8] Pan-HDAC inhibition is known to induce apoptosis and cell cycle arrest.[1][8] Refer to the troubleshooting guide below for steps to investigate this.
Q5: Our experimental results are inconsistent with the known functions of HDAC6. How can we troubleshoot this?
A5: This could be due to the compound's effect on other HDACs (see Q1), off-target effects on other proteins like MBLAC2 (see Q2), or context-dependent functions of HDAC6 in your specific cellular model. The troubleshooting guide below provides a systematic approach to dissecting these possibilities.
Data Presentation
Table 1: HDAC Isoform Selectivity of this compound
| Target | Ki (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.44 | 1x |
| HDAC2 | 56 | 127x |
| HDAC1 | 60 | 136x |
| HDAC3 | 162 | 368x |
| HDAC8 | 362 | 823x |
| HDAC10 | 849 | 1930x |
(Data sourced from MedChemExpress product information based on Scheuerer S, et al. Eur J Med Chem. 2024: 116676)[9]
Experimental Protocols
Protocol 1: Western Blot for Assessing HDAC6 Inhibition in Cells
This protocol verifies the on-target activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor like Trichostatin A (TSA) and sodium butyrate (B1204436) in the lysis buffer to preserve the acetylation status of proteins post-lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total α-tubulin and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates successful HDAC6 inhibition.
Protocol 2: General Workflow for Off-Target Liability Assessment
For researchers concerned about potential off-target effects in their specific model system, the following general workflow is recommended as a starting point.
-
Confirm On-Target Engagement: Use the Western Blot protocol above to confirm that HDAC6 is being inhibited at the concentrations used in your functional assays.
-
Cell Viability Assays: Perform dose-response cytotoxicity assays (e.g., MTT, CellTiter-Glo) in your cell line of interest to determine the concentration at which the compound affects cell health. Compare this with the concentration required for HDAC6 inhibition. A large window between efficacy and cytotoxicity suggests better on-target activity.
-
Secondary Target Profiling (Optional but Recommended): If resources permit, screen this compound against a broad panel of kinases (e.g., a kinome scan) and other metalloenzymes. Commercial services are available for this type of profiling.
-
Phenotypic Rescue/Mimic Experiments:
-
Rescue: If an unexpected phenotype is observed, attempt to rescue it by overexpressing a downstream effector of the intended pathway or by using a structurally different HDAC6 inhibitor.
-
Mimic: Use siRNA or shRNA to specifically knock down HDAC6 and see if this phenocopies the effects observed with this compound. Discrepancies may point to off-target effects of the compound.
-
Mandatory Visualizations
Caption: this compound isoform selectivity profile.
Caption: Troubleshooting unexpected experimental results.
Caption: Key signaling pathways involving HDAC6.
References
- 1. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HDAC6-IN-47 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using HDAC6-IN-47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin and Hsp90.[2][3] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates.[1] This disruption of HDAC6 function can affect various cellular processes including cell motility, protein trafficking, and degradation of misfolded proteins.[2][3]
Q2: this compound is described as a potent HDAC6 inhibitor, but what is its selectivity against other HDAC isoforms?
This compound exhibits high affinity for HDAC6, with a reported Ki of 0.44 nM.[1] However, it also shows inhibitory activity against other HDAC isoforms, particularly Class I HDACs. Therefore, it is more accurately described as a pan-HDAC inhibitor with a preference for HDAC6. It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Q3: I am observing a discrepancy between the IC50/EC50 values in my cell-based assays and the reported Ki values. What could be the reason?
It is common to see a difference between biochemical assay potencies (like Ki) and cell-based assay potencies (like IC50 or EC50). Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective concentration at the target.
-
Protein Binding: The inhibitor might bind to other cellular proteins, making less of it available to bind to HDAC6.
-
Inhibitor Stability: The compound could be metabolized by the cells over the course of the experiment.
Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?
Variability in results can stem from several factors:
-
Compound Stability and Storage: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Solubility Issues: Precipitation of the inhibitor in your stock solution or in the cell culture media can lead to a lower effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response to the inhibitor.
-
Assay-Specific Variability: Inconsistent incubation times, antibody quality (for Western blots), or reagent preparation can all contribute to variability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. |
| Compound Precipitation | Visually inspect the stock solution and final dilution in media for any precipitate. If precipitation is observed, try preparing a fresh dilution or using a different solvent for the initial stock. |
| Suboptimal Cell Conditions | Ensure consistent cell seeding density and passage number. Use a standardized cell culture protocol. |
| Incorrect Assay Timing | Some HDAC6 inhibitors can be slow-binding. Consider increasing the incubation time with the inhibitor. |
Issue 2: Off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the lowest effective concentration. |
| Inhibition of other HDACs | Use a more selective HDAC6 inhibitor as a control if available. Alternatively, use siRNA/shRNA to specifically knock down HDAC6 and compare the phenotype. |
Issue 3: Vehicle control (e.g., DMSO) is showing a biological effect.
| Possible Cause | Troubleshooting Step |
| High Final Solvent Concentration | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle. |
| Solvent Toxicity | If the effect persists at low solvent concentrations, consider using an alternative solvent if compatible with the inhibitor's solubility. |
Quantitative Data
Table 1: Inhibitor Potency of this compound
| Target | Ki (nM) | IC50 (nM) |
| HDAC6 | 0.44 | 5.63 |
| HDAC1 | 60 | 19.75 |
| HDAC2 | 56 | 57.8 |
| HDAC3 | 162 | 40.27 |
| HDAC8 | 362 | 302.73 |
| HDAC10 | 849 | - |
Data sourced from MedChemExpress and TargetMol.[1][4]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
General guidance from suppliers. It is recommended to aliquot to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control such as total α-tubulin or GAPDH.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: Simplified HDAC6 signaling pathway.
Caption: General troubleshooting workflow.
Caption: Diagnosing sources of variability.
References
Technical Support Center: HDAC6-IN-47 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective histone deacetylase 6 (HDAC6) inhibitor, HDAC6-IN-47, in in vivo experiments. The following information is designed to help minimize toxicity and address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with selective HDAC6 inhibitors like this compound?
A1: While selective HDAC6 inhibitors are designed to have a better safety profile than pan-HDAC inhibitors, in vivo studies can still reveal toxicities.[1][2][3] Common adverse events observed with HDAC inhibitors, in general, include gastrointestinal issues (diarrhea, nausea), fatigue, and hematological toxicities (thrombocytopenia, neutropenia).[4] Although selective HDAC6 inhibitors aim to mitigate these, careful monitoring is crucial. For instance, Ricolinostat (ACY-1215), a well-studied selective HDAC6 inhibitor, was generally well-tolerated in clinical trials, with most adverse events being mild to moderate.[5] However, at higher concentrations, the selectivity of these inhibitors can decrease, potentially leading to off-target effects and increased toxicity.[6]
Q2: How can I improve the solubility and bioavailability of this compound to potentially reduce the required dose and minimize toxicity?
A2: Many HDAC inhibitors, particularly those with a hydroxamic acid moiety, suffer from poor pharmacokinetics, including low solubility and rapid clearance.[7][8] To improve this, consider the following formulation strategies:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can enhance bioavailability and targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity.[9]
-
Prodrug approaches: Modifying the chemical structure of this compound to create a prodrug that becomes active only at the target site can improve its pharmacokinetic profile.[9]
-
Use of appropriate vehicles: For preclinical studies, dissolving the compound in a suitable vehicle is critical. Common vehicles for HDAC inhibitors include solutions with DMSO, PEG-300, and 2-hydroxypropyl-B-cyclodextrin.[10] It is essential to conduct vehicle-only control experiments to rule out any toxicity from the delivery vehicle itself.
Q3: What are the initial steps to determine a safe and effective dose for this compound in my animal model?
A3: A dose-escalation study is a critical first step to determine the maximum tolerated dose (MTD) of this compound in your specific in vivo model.[11] This involves administering increasing doses of the compound to different cohorts of animals and closely monitoring for signs of toxicity. It is also important to assess target engagement at these doses, for example, by measuring the acetylation of α-tubulin, a known substrate of HDAC6.[10]
Q4: Are there concerns about off-target effects with this compound?
A4: Yes, even with selective inhibitors, off-target effects are a possibility, especially at higher doses.[6][12] The hydroxamic acid group, common in many HDAC inhibitors, can chelate other metal ions in the body, potentially leading to unintended biological effects.[7][13] It is advisable to perform experiments to confirm the specificity of HDAC6 inhibition at the effective dose, for instance, by checking the acetylation status of histones (which should not be significantly altered by a highly selective HDAC6 inhibitor).[6]
Troubleshooting Guides
Problem 1: Observed In Vivo Toxicity (e.g., weight loss, lethargy, gastrointestinal distress)
| Potential Cause | Troubleshooting Steps |
| Dose is too high | 1. Review your dose-escalation study data. 2. Reduce the dose to the next lower, non-toxic level. 3. Assess target engagement at the lower dose to ensure efficacy is maintained. |
| Poor Pharmacokinetics | 1. Re-evaluate the formulation and administration route. 2. Consider alternative formulations to improve bioavailability, which may allow for a lower effective dose.[9] 3. Analyze the pharmacokinetic profile of this compound in your model to understand its absorption, distribution, metabolism, and excretion. |
| Vehicle Toxicity | 1. Ensure you have a vehicle-only control group. 2. If toxicity is observed in the control group, consider a different, less toxic vehicle. |
| Off-target Effects | 1. At the effective dose, measure markers of off-target HDAC inhibition (e.g., histone acetylation).[6] 2. If off-target effects are significant, a lower dose or a more selective inhibitor may be necessary. |
Problem 2: Lack of Efficacy at Non-Toxic Doses
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | 1. Confirm that HDAC6 is inhibited at the administered dose by measuring the acetylation of its substrate, α-tubulin, in relevant tissues.[10] 2. If target engagement is low, a modest dose increase may be attempted, with careful monitoring for toxicity. |
| Rapid Metabolism/Clearance | 1. Investigate the pharmacokinetic profile of this compound. A short half-life may require more frequent dosing.[1] 2. Consider formulation strategies to prolong the exposure of the compound. |
| Model Resistance | 1. Ensure that the target disease model is dependent on HDAC6 activity. 2. Consider combination therapies. HDAC inhibitors often show synergistic effects with other anti-cancer agents, which may allow for efficacy at lower, less toxic doses.[14][15] |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study
-
Animal Model: Select a relevant animal model for your research question.
-
Cohort Design: Divide animals into cohorts of at least 3-5 animals per group. Include a vehicle-only control group.
-
Dose Selection: Start with a low dose, estimated from in vitro IC50 values, and escalate the dose in subsequent cohorts (e.g., 2-fold or 3-fold increments).
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The maximum tolerated dose is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: Assessment of Target Engagement (α-tubulin Acetylation)
-
Tissue Collection: At a predetermined time point after the final dose of this compound, euthanize the animals and collect the target tissues (e.g., tumor, brain, spleen).
-
Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A or sodium butyrate) to preserve the acetylation status of proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Use appropriate secondary antibodies and a detection reagent.
-
-
Quantification: Densitometrically quantify the bands for acetylated and total α-tubulin. An increase in the ratio of acetylated to total α-tubulin indicates target engagement.
Visualizations
Caption: Workflow for minimizing in vivo toxicity of this compound.
Caption: Simplified signaling pathway of HDAC6 inhibition.
References
- 1. mitacs.ca [mitacs.ca]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. Development and therapeutic impact of HDAC6-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pnas.org [pnas.org]
- 13. Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06131J [pubs.rsc.org]
- 14. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
Technical Support Center: Addressing Resistance to HDAC6-IN-47 in Cancer Cells
Welcome to the technical support center for HDAC6-IN-47. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell research, with a specific focus on addressing and understanding resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6). It exhibits high affinity for HDAC6 with a Ki (inhibitor constant) of 0.44 nM.[1] Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[2] Its main substrates are non-histone proteins such as α-tubulin, Hsp90, and cortactin.[3][4] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt key cellular processes in cancer cells, including cell motility, protein quality control, and signaling pathways, ultimately leading to apoptosis.[4][5]
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be attributed to several factors:
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Intrinsic Resistance: The cancer cell line you are using may have inherent characteristics that make it less sensitive to HDAC6 inhibition. This could be due to low HDAC6 expression or pre-existing alterations in downstream signaling pathways.
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the inhibitor. This often involves the activation of compensatory signaling pathways. A notable mechanism of acquired resistance to the selective HDAC6 inhibitor ricolinostat (B612168) is the upregulation of the B-cell receptor (BCR) pathway.[6]
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Suboptimal Experimental Conditions: Issues such as incorrect drug concentration, degradation of the compound, or problems with cell culture health can lead to apparent lack of efficacy.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[7][8]
Q3: How can I determine if my cells have developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase (fold-change) in the IC50 value is a clear indicator of resistance. You can achieve this by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo).
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for HDAC6, it does show some activity against other HDAC isoforms at higher concentrations. The Ki values for other HDACs are: HDAC1 (60 nM), HDAC2 (56 nM), HDAC3 (162 nM), HDAC8 (362 nM), and HDAC10 (849 nM).[1] At concentrations significantly above the Ki for HDAC6, these off-target effects could contribute to cellular responses and potential toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | 1. Incorrect drug concentration: The concentration of this compound may be too low for your specific cell line. 2. Compound degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell line insensitivity: The cell line may have intrinsic resistance to HDAC6 inhibition. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value for your cell line. 2. Verify compound integrity: Use a fresh stock of this compound and store it as recommended. 3. Assess HDAC6 expression: Check the expression level of HDAC6 in your cell line by Western blot. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell density, passage number, or growth phase can affect drug sensitivity. 2. Inconsistent drug preparation: Variations in dissolving and diluting the inhibitor. | 1. Standardize cell culture protocols: Use cells at a consistent passage number and seeding density. Ensure cells are in the exponential growth phase during treatment. 2. Prepare fresh drug dilutions: Make fresh serial dilutions from a stock solution for each experiment. |
| Cells develop resistance over time | 1. Activation of compensatory pathways: Upregulation of pro-survival pathways like PI3K/AKT or MAPK/ERK.[6][9] 2. Increased drug efflux: Overexpression of ABC transporters.[7][8] | 1. Investigate signaling pathways: Use Western blotting to check the activation status (phosphorylation) of key proteins in the PI3K/AKT and MAPK/ERK pathways. 2. Consider combination therapy: Combine this compound with an inhibitor of the identified compensatory pathway (e.g., a BTK inhibitor like ibrutinib (B1684441) if the BCR pathway is upregulated).[6] 3. Use an efflux pump inhibitor: Co-treat with a known ABC transporter inhibitor to see if sensitivity is restored. |
Data Presentation
Table 1: Inhibitory Activity of this compound against various HDAC Isoforms
| HDAC Isoform | Ki (nM) |
| HDAC6 | 0.44 |
| HDAC2 | 56 |
| HDAC1 | 60 |
| HDAC3 | 162 |
| HDAC8 | 362 |
| HDAC10 | 849 |
| Data sourced from Scheuerer S, et al. (2024).[1] |
Table 2: IC50 Values of Selective HDAC6 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | MV4-11 | Leukemia | 0.50 |
| Ricolinostat (ACY-1215) | OCI-Ly10 | Diffuse Large B-cell Lymphoma | ~0.1 |
| Ricolinostat (ACY-1215) Resistant | OCI-Ly10-Resistant | Diffuse Large B-cell Lymphoma | >10 |
| CAY10603 | A549 | Lung Adenocarcinoma | ~1.5 |
| Tubastatin A | HCT116 | Colon Cancer | ~0.25 |
| IC50 values can vary depending on the specific assay conditions and cell line used. |
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity and mechanism of action.
Caption: Signaling pathways involved in this compound action and potential resistance mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells.
Materials:
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Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Analysis of Protein Acetylation and Signaling Pathways
This protocol is to assess the on-target effect of this compound (increased α-tubulin acetylation) and its impact on key signaling pathways.
Materials:
-
Cancer cells treated with this compound
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Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-HDAC6)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using a chemiluminescent substrate.[10]
Co-Immunoprecipitation (Co-IP) for HDAC6 Interacting Proteins
This protocol is to identify proteins that interact with HDAC6, which may change upon treatment with this compound.
Materials:
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Treated and untreated cancer cells
-
Co-IP lysis buffer (non-denaturing)
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Anti-HDAC6 antibody or control IgG
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Protein A/G magnetic beads
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Wash buffer
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Elution buffer
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HDAC6 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blot or mass spectrometry to identify interacting partners.[11]
References
- 1. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma | MDPI [mdpi.com]
- 5. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
Technical Support Center: Optimizing HDAC6 Inhibitor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the selectivity profile of HDAC6 inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and characterization of HDAC6 inhibitors.
| Issue/Question | Potential Cause | Recommended Solution |
| High background signal in no-enzyme control wells of my biochemical assay. | 1. Substrate Instability: The acetylated substrate may be unstable and spontaneously hydrolyzing. 2. Reagent Contamination: Assay buffers or other reagents might be contaminated with enzymes that can act on the substrate. 3. Compound Autofluorescence/Absorbance: The test compound itself may interfere with the assay's detection method. | 1. Prepare the substrate fresh for each experiment and store it according to the manufacturer's instructions. 2. Use high-purity reagents and prepare dedicated, filtered stock solutions for your HDAC assays.[1] 3. Run a parallel assay without the enzyme to measure the compound's intrinsic signal and subtract this from the experimental wells. |
| My positive control inhibitor (e.g., Trichostatin A, SAHA) shows weak or no inhibition. | 1. Incorrect Enzyme/Substrate Combination: The specific HDAC isoform and substrate may not be compatible. 2. Insufficient Inhibitor Incubation Time: For slow-binding inhibitors, the pre-incubation time with the enzyme may be too short.[2][3] 3. Inactive Enzyme: The HDAC6 enzyme may have lost activity due to improper storage or handling. | 1. Ensure the substrate is appropriate for HDAC6 and the chosen assay format (fluorometric, colorimetric, etc.).[1] 2. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A time course experiment (e.g., 0, 30, 60, 120 minutes) can determine the optimal pre-incubation period.[2][3] 3. Verify the enzyme's activity with a standard activity assay before initiating inhibition studies. |
| High variability between replicate wells in my assay. | 1. Pipetting Inaccuracy: Small volume inconsistencies can lead to significant variations. 2. Inadequate Mixing: Reagents may not be uniformly distributed in the wells. 3. Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations.[1] 4. Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature changes. | 1. Use calibrated pipettes, pre-wet the tips, and ensure consistent technique. 2. Gently mix the plate after each reagent addition. 3. Avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.[1] 4. Pre-warm reagents and the plate reader to the assay temperature to ensure consistency. |
| My inhibitor shows good potency in biochemical assays but poor activity in cell-based assays. | 1. Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. 2. Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps. 3. Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell. | 1. Assess the physicochemical properties of the inhibitor (e.g., lipophilicity, polar surface area) to predict permeability. Consider structural modifications to improve uptake. 2. Co-incubate with known efflux pump inhibitors to see if cellular activity is restored. 3. Perform metabolite identification studies using cell lysates or culture medium. |
| Observed off-target effects or unexpected cellular phenotypes. | 1. Inhibition of Other HDAC Isoforms: Despite design for HDAC6, the inhibitor may still have activity against other HDACs, particularly class I HDACs.[4] 2. Inhibition of Non-HDAC Enzymes: Some chemical scaffolds, like hydroxamic acids, can bind to other metalloenzymes. A notable off-target for hydroxamate-based inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] | 1. Profile the inhibitor against a panel of HDAC isoforms to determine its selectivity. 2. Employ target deconvolution techniques like chemical proteomics to identify other cellular binding partners.[5] Consider synthesizing a structurally related but inactive analog as a negative control to confirm that the observed phenotype is due to on-target inhibition.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of an HDAC6 inhibitor that can be modified to improve its selectivity?
A1: The selectivity of an HDAC6 inhibitor is primarily influenced by three key structural components:
-
Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site. While hydroxamic acids are common and potent ZBGs, they can lack selectivity and have off-target effects.[5] Exploring alternative ZBGs, such as mercaptoacetamides, can improve the safety and selectivity profile.[7]
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Linker Region: This component connects the ZBG to the cap group and its length and flexibility can influence how the inhibitor sits (B43327) in the catalytic tunnel.
-
Cap Group: This is the solvent-exposed part of the inhibitor. Designing larger, bulkier cap groups that can interact with the unique surface topology of the HDAC6 active site is a key strategy to achieve selectivity over the more constricted active sites of class I HDACs.[8][9]
Q2: How can I experimentally determine the selectivity profile of my HDAC6 inhibitor?
A2: A comprehensive selectivity profile can be established through a tiered approach:
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Biochemical Assays: Screen your inhibitor against a panel of purified recombinant human HDAC isoforms (HDAC1-11). This will provide IC50 values for each isoform, allowing you to calculate selectivity ratios (e.g., IC50 HDAC1 / IC50 HDAC6).
-
Cellular Target Engagement Assays: Use Western blotting to assess the acetylation status of known HDAC6-specific substrates versus substrates of other HDAC classes. A selective HDAC6 inhibitor should increase the acetylation of α-tubulin (an HDAC6 substrate) at lower concentrations than it increases the acetylation of histones (substrates of class I HDACs).[8]
-
Kinetic Analysis: For potent inhibitors, especially those with slow-binding characteristics, endpoint IC50 values may not accurately reflect selectivity.[2] Performing detailed kinetic studies to determine the inhibitor constants (Ki) can provide a more accurate measure of inhibitor potency and selectivity.[2][3]
Data Presentation: Comparative Selectivity of Known HDAC6 Inhibitors
| Inhibitor | Scaffold | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| SAHA (Vorinostat) | Hydroxamic Acid | ~10 | ~20 | ~2-fold |
| Tubastatin A | Hydroxamic Acid | ~15 | >1000 | >65-fold |
| Ricolinostat (ACY-1215) | Hydroxamic Acid | ~5 | ~180 | ~36-fold |
| Citarinostat (ACY-241) | Hydroxamic Acid | ~2.6 | ~100 | ~38-fold |
Note: IC50 values can vary depending on assay conditions. Data presented is a representative summary from multiple sources.
Q3: What are the major signaling pathways regulated by HDAC6 that I should consider when evaluating my inhibitor?
A3: HDAC6 is predominantly a cytoplasmic enzyme that deacetylates non-histone proteins.[8] Its inhibition affects several key cellular pathways:
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Cytoskeletal Dynamics: HDAC6 is a major deacetylase of α-tubulin.[10] Inhibition of HDAC6 leads to hyperacetylation of microtubules, which can affect cell motility, migration, and intracellular transport.[10][11]
-
Protein Quality Control: HDAC6 plays a role in the clearance of misfolded proteins by regulating the aggresome pathway.[12] It interacts with both ubiquitinated proteins and dynein motors to transport protein aggregates for disposal.
-
Chaperone Function: HDAC6 regulates the activity of the chaperone protein Hsp90.[10] Inhibition of HDAC6 can lead to Hsp90 hyperacetylation, destabilizing its client proteins, many of which are oncogenic.[11]
-
Cell Signaling: HDAC6 can influence signaling pathways such as the PI3K-AKT-GSK3 and Wnt/β-catenin pathways through its interactions with key signaling molecules.[13]
Q4: My inhibitor is a hydroxamic acid derivative. What are the known off-targets I should be concerned about?
A4: While potent, hydroxamic acid-based inhibitors are known to chelate other zinc-containing enzymes. A significant and frequently identified off-target is metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , an acyl-CoA hydrolase.[5] Inhibition of MBLAC2 has been linked to alterations in extracellular vesicle biology, an effect independent of HDAC inhibition.[5] It is crucial to consider this potential off-target activity when interpreting cellular phenotypes, and where possible, use non-hydroxamate-based inhibitors or inactive controls to validate findings.
Experimental Protocols & Visualizations
Protocol: Cellular Selectivity Assessment by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MV4-11) and allow them to adhere overnight. Treat cells with a dose-response of your HDAC6 inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 24 hours). Include a pan-HDAC inhibitor (e.g., SAHA) as a positive control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also include a pan-HDAC inhibitor (like TSA) in the lysis buffer to prevent post-lysis deacetylation.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Probe the membrane with primary antibodies against:
-
Acetylated α-tubulin (for HDAC6 activity)
-
Total α-tubulin (as a loading control)
-
Acetylated Histone H3 (for Class I HDAC activity)
-
Total Histone H3 (as a loading control)
-
GAPDH or β-actin (as an additional loading control)
-
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands. Quantify the band intensities and normalize the acetylated protein levels to the total protein levels. A selective HDAC6 inhibitor will show a significant increase in the acetylated-tubulin/total-tubulin ratio at concentrations that cause minimal change in the acetylated-histone/total-histone ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Selective Inhibition of Histone Deacetylase-6 Alters the Composition of Circulating Blood Cells in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent HDAC6-IN-47 activity in long-term studies
Technical Support Center: HDAC6-IN-47
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and effective use of this compound in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that deacetylates non-histone proteins.[2][3][4] The primary mechanism of action for this compound is to block the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates. Key substrates include α-tubulin and the chaperone protein Hsp90.[5][6] Increased acetylation of α-tubulin is a reliable biomarker for confirming the inhibitor's activity in cellular models.[4]
Q2: How can I confirm that this compound is active in my long-term cell culture experiments?
A2: The most direct way to confirm the activity of this compound is to measure the acetylation status of its primary substrate, α-tubulin. A significant increase in acetylated α-tubulin (at lysine (B10760008) 40) relative to total α-tubulin indicates successful target engagement. This is typically assessed via Western blot. For quantitative analysis, a fluorometric HDAC6 activity assay can be performed on cell lysates to measure the inhibition of deacetylase activity directly.
Q3: What are the common causes of inconsistent this compound activity in long-term studies?
A3: Inconsistent activity in long-term studies can arise from several factors:
-
Compound Instability: The inhibitor may degrade over time in the cell culture medium at 37°C. The stability of small molecules can be affected by pH, light, and temperature.[7][8]
-
Metabolism: Cells can metabolize the inhibitor, reducing its effective concentration over time.[8]
-
Infrequent Media Changes: In long-term cultures, if the medium containing the inhibitor is not replenished, its concentration will decrease due to degradation and cellular uptake.
-
Suboptimal Storage: Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to compound degradation and precipitation.[7][9]
-
Cellular Resistance: Prolonged exposure to an inhibitor can sometimes lead to the development of cellular resistance mechanisms.[10]
Q4: What are the best practices for preparing and storing this compound to ensure stability?
A4: To ensure maximum stability and reproducibility:
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in inert containers (e.g., amber glass or polypropylene (B1209903) tubes) to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store stock solution aliquots at -80°C for long-term storage and at -20°C for short-term storage, protected from light.[7][11]
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store the inhibitor in aqueous solutions for extended periods.
Q5: How often should I replace the media containing this compound in my long-term experiment?
A5: The frequency of media replacement depends on the stability of this compound in your specific culture conditions and the metabolic rate of your cells. As a general starting point, it is recommended to perform a full media change with freshly diluted inhibitor every 48-72 hours. For critical long-term studies (e.g., > 1 week), it is advisable to first perform a stability test to determine the half-life of the compound under your experimental conditions (see Protocol 3).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminished or loss of α-tubulin acetylation over time. | 1. Compound Degradation: The inhibitor is losing activity in the culture medium at 37°C.[8] 2. Inhibitor Depletion: The initial concentration is too low, or the inhibitor is being consumed/metabolized by the cells. | 1. Increase the frequency of media changes with fresh inhibitor (e.g., every 24-48 hours). 2. Perform a time-course experiment to determine the stability of this compound under your specific conditions (See Protocol 3). 3. Confirm the activity of your stock solution with a fresh batch of cells. |
| High variability in results between experiments or replicates. | 1. Inconsistent Dosing: Pipetting errors or incomplete dissolution of the inhibitor in the media.[9] 2. Stock Solution Instability: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.[7] 3. Cell Culture Variation: Differences in cell density, passage number, or health can affect the response to the inhibitor.[9] | 1. Ensure the inhibitor is fully dissolved in the medium before adding to cells. Vortex working solutions gently. Use calibrated pipettes. 2. Prepare fresh working dilutions from a new, single-use aliquot of the stock solution for each experiment. 3. Standardize cell seeding density and use cells within a consistent passage number range. Regularly check for mycoplasma contamination. |
| Unexpected cytotoxicity in long-term cultures. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high (typically >0.5%).[9] 2. Off-Target Effects: At high concentrations, this compound may inhibit other HDAC isoforms, which could lead to toxicity.[1][11] 3. Degradation Product Toxicity: A breakdown product of the inhibitor may be toxic to the cells.[7] | 1. Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.1%). Run a vehicle-only control with the same DMSO concentration. 2. Perform a dose-response curve to identify the optimal, non-toxic concentration range that still provides effective HDAC6 inhibition. 3. If toxicity persists despite fresh media changes, consider evaluating the stability of the compound in the media, as toxic byproducts may be forming. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) | Reference |
| HDAC6 | 0.44 | [1] |
| HDAC1 | 60 | [1] |
| HDAC2 | 56 | [1] |
| HDAC3 | 162 | [1] |
| HDAC8 | 362 | [1] |
| HDAC10 | 849 | [1] |
Note: While highly potent for HDAC6, this inhibitor shows activity against other HDACs at higher concentrations. Maintaining an appropriate concentration is key to ensuring selectivity.
Visualizations
Caption: Core HDAC6 cytoplasmic signaling pathways and the effect of inhibition.
Caption: Workflow for assessing inhibitor stability in long-term cell culture.
Caption: A logical approach to troubleshooting inconsistent in vivo data.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to determine the level of on-target activity of this compound by measuring the acetylation of α-tubulin.
-
Cell Lysis:
-
After treating cells for the desired duration, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (such as Trichostatin A or Sodium Butyrate) to preserve the acetylation state post-lysis.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin (Lys40) (e.g., clone 6-11B-1) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize, strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like GAPDH or β-actin.[14]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify band intensity using appropriate software.
-
Protocol 2: In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of HDAC6 in cell lysates to directly quantify the inhibitory effect of this compound. This is based on commercially available kits.[2]
-
Sample Preparation:
-
Harvest cells and prepare lysates as described in Protocol 1, but omit the HDAC inhibitors from the lysis buffer.
-
Quantify the protein concentration. Keep lysates on ice.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using the provided deacetylated standard.
-
In a black, flat-bottom 96-well plate, add your cell lysate (typically 5-10 µg of total protein) to the appropriate wells.
-
Include a "no enzyme" control and a "vehicle-treated" control.
-
Add the fluorogenic HDAC6 substrate to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the HDAC activity based on the standard curve.
-
Compare the activity in this compound-treated samples to the vehicle control to determine the percent inhibition.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Histone Deacetylase 6 Improves Long-term Survival in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC-IN-47 | TargetMol [targetmol.com]
- 12. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
HDAC6-IN-47 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of HDAC6-IN-47. Below you will find troubleshooting guides, frequently asked questions, and best practice protocols to ensure the integrity and optimal performance of this inhibitor in your experiments.
Storage and Stability
Proper storage of this compound is critical to maintain its activity and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Shelf Life | Shipping Condition |
| Powder | -20°C | >3 years | Ambient Temperature |
| In Solvent | -80°C | 1 year | Blue Ice |
Data compiled from multiple sources.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2]
Q2: How should I prepare a stock solution?
A2: To prepare a stock solution, dissolve the powdered this compound in DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to vortex briefly to ensure the compound is fully dissolved.
Q3: What is the long-term stability of this compound in powder form?
A3: When stored at -20°C, this compound powder is stable for over three years.[2]
Q4: How long can I store the stock solution?
A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to one year.[1] For shorter-term storage (days to weeks), 0-4°C is acceptable.[2]
Q5: Can I subject the stock solution to multiple freeze-thaw cycles?
A5: It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: The compound will not fully dissolve in the solvent.
-
Possible Cause: The concentration of the solution may be too high, exceeding the solubility limit of the compound in DMSO.
-
Solution:
-
Gently warm the solution to 37°C for a short period to aid dissolution.
-
Vortex the solution for a longer duration.
-
If the compound still does not dissolve, you may need to prepare a lower concentration stock solution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Improper storage of the compound or stock solution, leading to degradation.
-
Solution 1: Always store the powdered compound at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Possible Cause 2: The compound may have precipitated out of the solution during storage or after dilution in aqueous media for experiments.
-
Solution 2: Before use, visually inspect the stock solution for any precipitate. If precipitate is observed, warm the solution and vortex to redissolve. When diluting into aqueous media for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility.
Experimental Workflow and Signaling Pathway
To facilitate the effective use of this compound, the following diagrams illustrate a general experimental workflow for handling chemical inhibitors and a simplified representation of the HDAC6 signaling pathway.
Caption: General workflow for preparing and using this compound.
Caption: Simplified HDAC6 signaling pathway and the effect of this compound.
References
Validation & Comparative
A Comparative Guide to HDAC6 Inhibitors in Melanoma Models: ACY-1215 (Ricolinostat) vs. Nexturastat A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective Histone Deacetylase 6 (HDAC6) inhibitors, ACY-1215 (Ricolinostat) and Nexturastat A, in the context of melanoma research. The information presented is collated from preclinical studies to support researchers in making informed decisions for their experimental designs.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC6, a unique cytoplasmic deacetylase, has emerged as a promising therapeutic target in oncology due to its involvement in various cellular processes that contribute to cancer progression, including cell proliferation, survival, and motility. In melanoma, a particularly aggressive form of skin cancer, dysregulation of HDACs has been frequently observed, making HDAC inhibitors a compelling area of investigation. This guide focuses on a comparative analysis of two selective HDAC6 inhibitors, ACY-1215 and Nexturastat A, based on their performance in preclinical melanoma models.
At a Glance: ACY-1215 vs. Nexturastat A
| Feature | ACY-1215 (Ricolinostat) | Nexturastat A |
| Primary Target | HDAC6 | HDAC6 |
| HDAC6 IC50 | ~5 nM[1][2] | ~5 nM[3] |
| Anti-proliferative Activity in Melanoma | Demonstrated in various melanoma cell lines. | Demonstrated in B16 murine melanoma cells with an IC50 of 14.3 µM[3]. |
| Mechanism of Action | Induces cell cycle arrest (G0/G1), promotes apoptosis, inhibits MAPK/ERK and PI3K/AKT signaling, and modulates immune responses.[4][5] | Induces cell cycle arrest (G1), upregulates tumor-associated antigens, and enhances anti-tumor immunity.[6] |
| Immunomodulatory Effects | Alters T-cell function, including reducing regulatory T-cells (Tregs) and enhancing effector T-cell function.[7] | Down-regulates PD-L1 expression, reduces M2 macrophage phenotype, and improves response to PD-1 blockade.[8] |
| In Vivo Efficacy | Dose-dependent inhibition of melanoma tumor growth, requiring an intact immune system.[9] | Reduces tumor growth in murine melanoma models, with efficacy enhanced in combination with immunotherapy.[8] |
Quantitative Data Summary
The following tables summarize the available quantitative data for ACY-1215 and Nexturastat A from preclinical studies. Direct comparison is limited by the use of different cell lines and experimental conditions across studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| ACY-1215 | HDAC6 | 5 | Cell-free enzymatic assay | [1][2] |
| Nexturastat A | HDAC6 | 5 | Cell-free enzymatic assay | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| ACY-1215 | Multiple Myeloma | MM.1S | 2-8 | [10] |
| Nexturastat A | Melanoma | B16 (murine) | 14.3 | [3] |
Mechanism of Action and Signaling Pathways
Both ACY-1215 and Nexturastat A exert their anti-melanoma effects through the selective inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This, in turn, affects multiple downstream cellular processes.
ACY-1215 (Ricolinostat)
ACY-1215 has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in melanoma cells.[4] Its mechanism involves the inhibition of key pro-survival signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[4][5] Furthermore, ACY-1215 demonstrates significant immunomodulatory properties by altering T-cell function, leading to a more robust anti-tumor immune response.[7]
Nexturastat A
Nexturastat A has been demonstrated to induce G1 phase cell cycle arrest in cancer cells.[6] A significant aspect of its anti-melanoma activity is its ability to enhance the immunogenicity of melanoma cells. It achieves this by upregulating the expression of tumor-associated antigens and MHC class I molecules.[11] Moreover, Nexturastat A has been shown to down-regulate the immune checkpoint ligand PD-L1, a mechanism that is mediated through the STAT3 signaling pathway.[12] This immunomodulatory effect contributes to a more effective anti-tumor immune response and provides a strong rationale for its combination with immune checkpoint inhibitors.[8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the efficacy of HDAC6 inhibitors in melanoma models.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the HDAC6 inhibitors on melanoma cell lines.
Protocol Outline:
-
Cell Seeding: Plate melanoma cells (e.g., B16-F10, A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HDAC6 inhibitor (e.g., ACY-1215 or Nexturastat A) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[13][14][15]
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To assess the effect of HDAC6 inhibitors on the expression and phosphorylation status of key signaling proteins.
Protocol Outline:
-
Cell Lysis: Treat melanoma cells with the HDAC6 inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., acetylated α-tubulin, total α-tubulin, phospho-ERK, total ERK, phospho-AKT, total AKT, STAT3, PD-L1, and a loading control like GAPDH or β-actin).
-
Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[16][17]
In Vivo Tumor Growth Assay
Objective: To evaluate the anti-tumor efficacy of HDAC6 inhibitors in a murine melanoma model.
Protocol Outline:
-
Tumor Cell Implantation: Subcutaneously inject melanoma cells (e.g., B16-F10 or SM1) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the HDAC6 inhibitor (e.g., Nexturastat A at 20 mg/kg, IP) or vehicle control according to the planned schedule.[18]
-
Combination Therapy (Optional): For immunotherapy combination studies, administer checkpoint inhibitors (e.g., anti-PD-1 antibody) as per the experimental design.[8]
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or flow cytometry).
Conclusion
Both ACY-1215 and Nexturastat A are potent and selective HDAC6 inhibitors with demonstrated anti-melanoma activity in preclinical models. While both compounds impact cell proliferation and survival, their mechanisms of action show some distinct areas of emphasis. ACY-1215 has been well-characterized for its inhibitory effects on pro-survival signaling pathways like MAPK/ERK and PI3K/AKT. Nexturastat A has shown a strong immunomodulatory profile, particularly in its ability to down-regulate PD-L1 and enhance the efficacy of immune checkpoint blockade.
The choice between these inhibitors for a specific research application may depend on the particular focus of the study. For investigations into the interplay between HDAC6 and key oncogenic signaling cascades in melanoma, ACY-1215 provides a well-documented tool. For studies focused on enhancing anti-tumor immunity and exploring combination strategies with immunotherapies, Nexturastat A presents a compelling option. Further head-to-head studies in a standardized panel of melanoma models would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 6. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting histone deacetylase 6 mediates a dual anti‐melanoma effect: Enhanced antitumor immunity and impaired cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Therapeutic Approaches for Melanoma Patients Targeting Epigenetic Modifiers [mdpi.com]
- 13. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Dual Blockade of Protein Degradation Pathways: The Synergistic Effect of HDAC6 Inhibition with Bortezomib in Overcoming Cancer Resistance
A Comprehensive Guide for Researchers
The combination of selective Histone Deacetylase 6 (HDAC6) inhibitors with the proteasome inhibitor bortezomib (B1684674) represents a promising therapeutic strategy, particularly in hematological malignancies like multiple myeloma. This guide provides an objective comparison of the synergistic anti-cancer effects of this combination, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
The core mechanism behind this synergy lies in the dual targeting of the two major cellular protein degradation pathways: the proteasome and the aggresome. Bortezomib blocks the proteasome, leading to an accumulation of misfolded, polyubiquitinated proteins.[1][2][3] Concurrently, HDAC6 inhibitors prevent the clearance of these protein aggregates by disrupting the aggresome pathway, which relies on HDAC6 to transport ubiquitinated proteins along microtubules.[1][2][3][4] This dual blockade results in overwhelming proteotoxic stress, ultimately triggering cancer cell apoptosis.[1][3]
Quantitative Analysis of Synergistic Effects
The synergistic cytotoxicity of combining HDAC6 inhibitors with bortezomib has been demonstrated across various preclinical studies. The combination consistently leads to enhanced cancer cell death compared to either agent alone.
| HDAC6 Inhibitor | Cancer Type | Cell Lines | Key Synergistic Outcomes | Reference |
| MPT0G413 | Multiple Myeloma | RPMI-8226, NCI-H929 | - Synergistically reduced cell viability (MTT assay)- Increased levels of cleaved caspases-3, -8, -9, and PARP- Enhanced accumulation of polyubiquitinated proteins- Significantly decreased xenograft tumor growth in SCID mice | [1] |
| A452 | Bortezomib-Resistant Multiple Myeloma | U266 (BTZ-sensitive and -resistant) | - Synergistically decreased cell viability and induced apoptosis- Overcame bortezomib resistance- Synergistically inactivated AKT, ERK, NF-κB, and STAT3 signaling pathways | [5][6][7] |
| Ricolinostat (ACY-1215) | Relapsed/Refractory Multiple Myeloma | Clinical Trial | - Well-tolerated combination with bortezomib and dexamethasone- Overall response rate of 37% in a once-daily dosage cohort- Showed activity in patients refractory to bortezomib | [8] |
| MAKV-15 | t(11;14) Multiple Myeloma | MOLP-8, U-266 | - Synergistic increase in apoptosis when combined with bortezomib and venetoclax (B612062) (Combination Index = 0.597)- Enhanced pro-caspase 3 and PARP-1 cleavage | [9] |
| Tubacin | Multiple Myeloma | Myeloma cells | - Synergistically increased bortezomib-induced apoptosis- Disrupted the HDAC6-dynein complex | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments used to evaluate the synergy between HDAC6 inhibitors and bortezomib.
1. Cell Viability Assay (MTT Assay)
-
Objective: To quantify the effect of drug combinations on cell proliferation and viability.
-
Protocol:
-
Seed multiple myeloma cells (e.g., RPMI-8226, NCI-H929) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the HDAC6 inhibitor, bortezomib, or the combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[1]
-
2. Apoptosis Analysis (Annexin V and Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis induced by the drug combination.
-
Protocol:
-
Treat cells (e.g., MOLP-8, U-266) with the HDAC6 inhibitor, bortezomib, or the combination for a specified time (e.g., 72 hours).[9]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression and activation of proteins involved in apoptosis and signaling pathways.
-
Protocol:
-
After treating cells with the indicated drugs for 24-48 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspases, p-ERK, p-AKT, acetylated tubulin, ubiquitin) overnight at 4°C.[1][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizing the Molecular Mechanisms and Workflows
Synergistic Mechanism of Action
The following diagram illustrates the dual blockade of the proteasome and aggresome pathways.
Caption: Dual inhibition of proteasome and aggresome pathways.
Experimental Workflow for Synergy Evaluation
This workflow outlines the typical steps for assessing the synergistic effects of this compound and bortezomib in vitro.
Caption: In vitro workflow for evaluating drug synergy.
Key Signaling Pathways Affected
The combination of an HDAC6 inhibitor and bortezomib impacts several critical cell survival and proliferation pathways.
Caption: Inhibition of key cell survival signaling pathways.
References
- 1. MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells [frontiersin.org]
- 3. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC6-Selective Inhibitor Overcomes Bortezomib Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HDAC6-Selective Inhibitor Overcomes Bortezomib Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Combination Therapy of HDAC6 Inhibition and Anti-CD47 Blockade: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel combination immunotherapy involving a selective Histone Deacetylase 6 (HDAC6) inhibitor, Nexturastat A, and anti-CD47 antibody blockade. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and underlying mechanisms of this promising anti-cancer strategy. This document summarizes key experimental data, provides detailed methodologies for critical assays, and visually represents the associated biological pathways and workflows.
Note: While the initial inquiry specified HDAC6-IN-47, the preponderance of published research focuses on Nexturastat A as the selective HDAC6 inhibitor in combination with anti-CD47 immunotherapy. Therefore, this guide will focus on the data available for Nexturastat A as a representative selective HDAC6 inhibitor.
Overview of the Combination Therapy
The innate immune checkpoint molecule CD47 is frequently overexpressed on the surface of cancer cells, where it interacts with Signal Regulatory Protein Alpha (SIRPα) on myeloid cells, such as macrophages. This interaction transmits a "don't eat me" signal, allowing cancer cells to evade phagocytosis.[1] Anti-CD47 antibodies block this interaction, thereby promoting the engulfment of tumor cells by macrophages.[2][3]
HDAC6 is a class IIb histone deacetylase that plays a crucial role in various cellular processes, including the regulation of protein acetylation.[1][3] Inhibition of HDAC6 has been shown to have immunomodulatory effects, including the polarization of macrophages towards an anti-tumor M1 phenotype.[4][5]
The combination of a selective HDAC6 inhibitor, such as Nexturastat A, with an anti-CD47 antibody has demonstrated synergistic anti-tumor effects in preclinical models.[1][3] This combination therapy not only blocks the CD47-SIRPα "don't eat me" signal but also enhances the phagocytic capacity of macrophages and promotes a more robust anti-tumor immune response within the tumor microenvironment.[1][3][6]
Mechanism of Action: A Dual-Pronged Attack
The synergistic effect of combining Nexturastat A and anti-CD47 immunotherapy stems from a multi-faceted mechanism that targets both the cancer cells and the immune effector cells.
-
On Cancer Cells:
-
On Macrophages:
-
Downregulation of SIRPα: HDAC6 inhibition diminishes the expression of SIRPα on macrophages, further disrupting the inhibitory CD47-SIRPα axis.[4][7]
-
Enhanced Phagocytosis: By blocking the "don't eat me" signal from both sides, the combination therapy significantly increases the phagocytosis of cancer cells by macrophages.[4][7]
-
M1 Polarization: HDAC6 inhibition promotes the differentiation of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype, while reducing the pro-tumoral M2 phenotype.[4][5]
-
-
On Other Immune Cells:
dot
Performance Data: Preclinical Efficacy in Melanoma Models
The combination of Nexturastat A and anti-CD47 antibody has been evaluated in syngeneic mouse models of melanoma (SM1 and B16F10), demonstrating significant anti-tumor efficacy.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 24) | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | ~1250 ± 150 | - | [6] |
| Nexturastat A (20 mg/kg) | ~750 ± 100 | ~40% | [6] |
| Anti-CD47 (100 µg) | ~800 ± 120 | ~36% | [6] |
| Nexturastat A + Anti-CD47 | ~250 ± 50 | ~80% | [6] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Modulation of the Tumor Immune Microenvironment
| Immune Cell Population | Change with Combination Therapy | Significance | Reference |
| Total Immune Cells (CD45+) | Increased | p < 0.001 | [6] |
| M1 Macrophages (F4/80+CD86+) | Increased | Not Statistically Significant | [6] |
| M2 Macrophages (F4/80+CD206+) | Decreased | p < 0.01 | [6] |
| M1/M2 Ratio | Increased | p < 0.01 | [6] |
| Total NK Cells (NK1.1+) | Increased | p < 0.001 | [6] |
| CD8+ T Cells | No Significant Change | - | [6] |
Comparison with Alternative Therapies
The therapeutic strategy of targeting the CD47-SIRPα axis is being explored through various approaches. This section provides a brief comparison of the Nexturastat A and anti-CD47 combination with other emerging therapies.
Table 3: Comparison of Anti-CD47 Combination Strategies
| Combination Strategy | Mechanism of Action | Reported Advantages | Reported Challenges |
| HDAC6i + Anti-CD47 | Dual blockade of CD47-SIRPα axis, macrophage polarization, enhanced NK cell activity. | Synergistic tumor growth inhibition, favorable modulation of the tumor microenvironment. | Limited clinical data, potential for off-target effects of HDAC inhibitors. |
| Anti-PD-1/PD-L1 + Anti-CD47 | Blocks both innate and adaptive immune checkpoints. | Potential to overcome resistance to anti-PD-1/PD-L1 monotherapy.[8][9] | Mixed results in solid tumors, potential for increased immune-related adverse events.[10] |
| SIRPα Inhibitors | Blocks the CD47-SIRPα interaction from the macrophage side. | May have a better safety profile regarding hematological toxicities compared to anti-CD47 antibodies.[4][5] | Monotherapy has shown limited efficacy in solid tumors.[1] |
| CD47-Bispecific Antibodies | Simultaneously targets CD47 and a tumor-associated antigen (e.g., CD19, PD-L1). | Increased tumor specificity, potentially reducing on-target, off-tumor toxicities.[11] | Complex manufacturing, potential for unforeseen toxicities. |
| Pan-HDACi + Anti-CD47 | Broader inhibition of HDAC enzymes combined with CD47 blockade. | May have broader anti-cancer effects due to targeting multiple HDACs. | Increased potential for toxicity compared to selective HDAC6 inhibitors.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the efficacy of the Nexturastat A and anti-CD47 combination therapy.
In Vitro Phagocytosis Assay (Flow Cytometry)
This assay quantifies the engulfment of cancer cells by macrophages.
dot
References
- 1. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 2. CD47‐SIRPα blocking‐based immunotherapy: Current and prospective therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of a Bispecific Antibody that Safely and Effectively Targets CD19 and CD47 for the Treatment of B-Cell Lymphoma and Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Will SIRPα antibody combinatorial therapy be the next research hotspot? - DIMA Biotechnology [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CD47 Enhances the Efficacy of Anti-PD-1 and CTLA-4 in an Esophageal Squamous Cell Cancer Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CD47 Enhances the Efficacy of Anti-PD-1 and CTLA-4 in an Esophageal Squamous Cell Cancer Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Potential Role of CD47-Directed Bispecific Antibodies in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pan-HDAC inhibitor vorinostat potentiates the activity of the proteasome inhibitor carfilzomib in human DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of HDAC6-IN-47 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HDAC6-IN-47 with alternative HDAC6 inhibitors for validating on-target effects in primary cells. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their studies and in designing robust experimental plans.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[1][2] Its involvement in diseases such as cancer and neurodegenerative disorders has made it an attractive therapeutic target.[1][3] Validating the on-target engagement of novel inhibitors like this compound in a physiologically relevant context, such as primary cells, is a critical step in their development.
Comparative Analysis of HDAC6 Inhibitors
This compound is a potent inhibitor of HDAC6 with a reported Ki of 0.44 nM. However, it also exhibits significant activity against other HDAC isoforms, particularly HDAC1 (Ki = 60 nM) and HDAC2 (Ki = 56 nM), indicating a degree of non-selectivity.[4][5] For studies requiring precise targeting of HDAC6, more selective inhibitors are available. This guide compares this compound with three well-characterized, selective HDAC6 inhibitors: Nexturastat A, Ricolinostat (ACY-1215), and Tubastatin A.
| Inhibitor | Target | Ki (nM) / IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | HDAC6 | 0.44 (Ki) | HDAC1 (Ki=60), HDAC2 (Ki=56), HDAC3 (Ki=162), HDAC8 (Ki=362), HDAC10 (Ki=849) | [4][5] |
| Nexturastat A | HDAC6 | 5 (IC50) | >190-fold selective over other HDACs. | [6] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 (IC50) | >10-fold more selective for HDAC6 than Class I HDACs (HDAC1, 2, 3). | [1][7] |
| Tubastatin A | HDAC6 | 15 (IC50) | ~1000-fold selective against most other HDAC isoforms, except for HDAC8 (57-fold). | [8] |
Experimental Protocols for On-Target Validation
The following are detailed protocols for key experiments to validate the on-target effects of HDAC6 inhibitors in primary cells.
Western Blot for Acetylated α-Tubulin and HSP90
Objective: To determine the dose-dependent increase in acetylation of HDAC6 substrates, α-tubulin and HSP90, upon inhibitor treatment.
Materials:
-
Primary cells of interest
-
This compound and selected alternative inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin
-
Anti-acetylated-HSP90
-
Anti-HSP90
-
Anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary cells at an appropriate density and allow them to adhere or stabilize in culture. Treat cells with a dose range of this compound and comparator inhibitors (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for acetylated proteins and their total protein counterparts. Normalize the acetylated protein signal to the total protein signal and then to the loading control.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of HDAC6 inhibition on the viability and proliferation of primary cells.
Materials:
-
Primary cells
-
This compound and alternative inhibitors
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate and allow them to attach. Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curves to determine the EC50 values for each inhibitor.
Visualizing HDAC6 Signaling and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Simplified HDAC6 signaling pathway in the cytoplasm.
Caption: Experimental workflow for validating on-target effects.
Conclusion
Validating the on-target effects of a novel inhibitor like this compound is paramount for its preclinical development. While potent, its selectivity profile warrants careful consideration and comparison with more selective alternatives, especially in the context of primary cell-based assays which more closely mimic in vivo conditions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to objectively assess the on-target engagement and cellular consequences of HDAC6 inhibition. The use of well-characterized comparator compounds such as Nexturastat A, Ricolinostat, and Tubastatin A will provide crucial context for interpreting the activity of new chemical entities in the exciting field of HDAC6-targeted therapeutics.
References
- 1. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of HDAC6 Inhibitor TO-317
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective histone deacetylase 6 (HDAC6) inhibitor, TO-317, against other human deacetylase isoforms. The data presented herein is crucial for researchers investigating the specific roles of HDAC6 in cellular processes and for professionals in drug development aiming to design targeted therapeutics with minimal off-target effects.
Introduction to HDAC6 and Selective Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] HDACs are divided into four classes, with HDAC6 being a unique member of the Class IIb family.[2] Unlike most other HDACs which are primarily located in the nucleus, HDAC6 is predominantly found in the cytoplasm.[2] It possesses two catalytic domains and targets several non-histone proteins, including α-tubulin and Hsp90, thereby regulating processes such as cell motility, protein trafficking, and degradation.[2]
Given the diverse roles of different HDAC isoforms, the development of isoform-selective inhibitors is a key objective in drug discovery to enhance therapeutic efficacy and reduce side effects associated with pan-HDAC inhibition.[2] This guide focuses on the selectivity profile of TO-317, a potent and highly selective HDAC6 inhibitor.
Cross-Reactivity Profile of TO-317
The inhibitory activity of TO-317 was assessed against all 11 human zinc-dependent HDAC isoforms. The resulting IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates greater potency.
| Deacetylase Class | Isoform | TO-317 IC50 (nM) |
| Class I | HDAC1 | 310 |
| HDAC2 | >10,000 | |
| HDAC3 | 1,000 | |
| HDAC8 | 700 | |
| Class IIa | HDAC4 | >10,000 |
| HDAC5 | >10,000 | |
| HDAC7 | >10,000 | |
| HDAC9 | >10,000 | |
| Class IIb | HDAC6 | 2 |
| HDAC10 | >10,000 | |
| Class IV | HDAC11 | >10,000 |
Data sourced from a study on the characterization of TO-317. The study reports over 150-fold selectivity for HDAC6 across the panel of 11 Zn2+-dependent HDACs.
Experimental Protocols
The determination of the inhibitory potency and selectivity of TO-317 was conducted using a well-established in vitro enzymatic assay. The following is a representative protocol for such an experiment.
In Vitro HDAC Enzymatic Assay
Principle:
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform. A fluorogenic substrate, which becomes fluorescent upon deacetylation, is used. The reduction in fluorescence in the presence of the inhibitor, compared to a control, is used to calculate the inhibitor's potency (IC50).
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Test compound (TO-317) serially diluted in DMSO
-
Control inhibitor (e.g., Trichostatin A)
-
96-well or 384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound (TO-317) is prepared at various concentrations.
-
Reaction Mixture: The recombinant HDAC enzyme, the fluorogenic substrate, and the assay buffer are combined in the wells of the assay plate.
-
Inhibitor Addition: The serially diluted test compound is added to the reaction mixture. Control wells with no inhibitor and with a known pan-HDAC inhibitor are also included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: The HDAC developer solution is added to each well, and the plate is incubated at room temperature for an additional 15-20 minutes. This step stops the HDAC reaction and allows for the generation of the fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of HDAC6 in cellular pathways and a typical workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm.
Caption: Workflow for determining HDAC inhibitor selectivity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of HDAC6-IN-47
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like HDAC6-IN-47 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. This guide provides essential, immediate safety and logistical information, treating this compound as a hazardous chemical waste. Adherence to these step-by-step procedures is crucial to minimize exposure risk and ensure regulatory compliance.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure during the handling and disposal of this compound. The following table summarizes the recommended PPE.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Double Chemotherapy Gloves (ASTM D6978 rated), Impervious Gown, N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield.[2] |
| Solution Preparation | Double Chemotherapy Gloves (ASTM D6978 rated), Impervious Gown, Eye Protection (Safety Goggles).[2] |
| Cell Culture Application | Chemotherapy Gloves (ASTM D6978 rated), Lab Coat. |
| Waste Disposal | Double Chemotherapy Gloves (ASTM D6978 rated), Impervious Gown, Eye Protection (Safety Goggles).[2] |
Disposal Protocol for this compound
The proper segregation and disposal of this compound and contaminated materials are vital to prevent environmental contamination and ensure the safety of all laboratory personnel.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Grossly contaminated items such as weigh boats, pipette tips, and tubes should be placed in a designated hazardous waste container immediately after use.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
-
-
Contaminated PPE:
Step 2: Labeling of Hazardous Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution and local regulations.
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1]
-
The storage area should have secondary containment to mitigate any potential spills.[1]
Step 4: Waste Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional, federal, state, and local regulations for the disposal of hazardous chemical waste.[2]
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling HDAC6-IN-47
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of HDAC6-IN-47, a potent histone deacetylase 6 (HDAC6) inhibitor. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, biologically active small molecules and data from similar HDAC inhibitors.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure to this compound, particularly when handling the compound in its powdered form.[1][2][3] The required PPE varies based on the specific laboratory activity being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Double Nitrile Gloves (ASTM D6978 rated) - Impervious Gown - N95 or Higher Respirator - Safety Goggles - Face Shield |
| Solution Preparation | - Double Nitrile Gloves (ASTM D6978 rated) - Impervious Gown - Safety Goggles |
| Cell Culture Application | - Nitrile Gloves - Lab Coat |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978 rated) - Impervious Gown - Safety Goggles |
Note: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.[3]
Safety Operating Guide
A clear and concise plan for the handling and disposal of this compound is crucial to prevent contamination and ensure environmental and personal safety.[2]
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2]
-
Ventilation: Ensure proper ventilation and functioning of the chemical fume hood before beginning any work.
-
Equipment Assembly: Assemble all necessary equipment, including PPE, before handling the compound.
-
Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment.[2]
-
SDS Review: Although a specific SDS for this compound is unavailable, review the SDS for similar compounds to understand potential hazards.[1]
2. Handling:
-
PPE Adherence: Wear the appropriate PPE at all times as outlined in the table above.
-
Avoid Contact: Take extreme care to avoid skin and eye contact.
-
Aerosol Prevention: Prevent the generation of aerosols, especially when handling the powdered form.[2]
-
Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[2]
-
Decontamination: Decontaminate all equipment after use.[2]
3. Disposal: Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. Follow all institutional and local regulations for chemical waste disposal.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use.[1] |
| Contaminated Personal Protective Equipment (PPE) | Dispose of as hazardous waste. Do not place in regular trash.[1] |
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound, from receipt and preparation to use and disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
